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  • Product: 4-methoxy-N-[4-(4-morpholinylsulfonyl)phenyl]benzamide
  • CAS: 332039-74-4

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 4-methoxy-N-[4-(4-morpholinylsulfonyl)phenyl]benzamide: Synthesis, Characterization, and Biological Potential

Disclaimer: Direct experimental data for 4-methoxy-N-[4-(4-morpholinylsulfonyl)phenyl]benzamide is not extensively available in the public domain. This guide is a compilation of established chemical principles and method...

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Author: BenchChem Technical Support Team. Date: March 2026

Disclaimer: Direct experimental data for 4-methoxy-N-[4-(4-morpholinylsulfonyl)phenyl]benzamide is not extensively available in the public domain. This guide is a compilation of established chemical principles and methodologies for the synthesis, characterization, and evaluation of structurally related benzamide and sulfonamide compounds. The experimental protocols and predicted data presented herein are representative examples intended to guide future research and development efforts.

Introduction: A Molecule of Interest

The convergence of the benzamide and sulfonamide scaffolds in a single molecular entity has been a fruitful strategy in medicinal chemistry. Sulfonamides are a well-established class of pharmacophores known for a wide array of biological activities, including antibacterial, anti-inflammatory, and anticancer properties.[1][2][3] Similarly, the benzamide moiety is present in numerous clinically used drugs, contributing to their therapeutic efficacy.[4][5] The title compound, 4-methoxy-N-[4-(4-morpholinylsulfonyl)phenyl]benzamide, integrates these two key functional groups, presenting a novel chemical entity with significant potential for pharmacological exploration. The presence of a methoxy group can enhance metabolic stability and cell permeability, while the morpholine ring often improves aqueous solubility and pharmacokinetic properties.[6]

This technical guide provides a prospective framework for researchers and drug development professionals interested in this molecule. It outlines a plausible synthetic pathway, predicts its physicochemical and spectroscopic properties based on analogous structures, details standard characterization protocols, and discusses its potential biological activities based on the established pharmacology of related compounds.

Chemical Structure and Nomenclature

The core structure of the target molecule consists of a central benzamide linkage. A 4-methoxyphenyl group is attached to the carbonyl carbon, and a 4-(4-morpholinylsulfonyl)phenyl group is attached to the amide nitrogen.

  • IUPAC Name: 4-methoxy-N-[4-(4-morpholinylsulfonyl)phenyl]benzamide

  • Molecular Formula: C₁₈H₂₀N₂O₅S

  • Molecular Weight: 376.43 g/mol

  • SMILES: COC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCOCC3

Below is a diagram illustrating the chemical structure of the title compound.

G cluster_0 Precursor 1 cluster_1 Precursor 2 cluster_2 Reaction Conditions cluster_3 Product a 4-methoxybenzoyl chloride d 4-methoxy-N-[4-(4-morpholinylsulfonyl)phenyl]benzamide a->d b 4-(morpholin-4-ylsulfonyl)aniline b->d c Aprotic Solvent (e.g., DCM, THF) Base (e.g., Triethylamine, Pyridine) Room Temperature c->d drives

Caption: Proposed synthesis workflow for the target compound.

Detailed Experimental Protocol (Proposed)
  • Preparation: To a solution of 4-(morpholin-4-ylsulfonyl)aniline (1.0 equivalent) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add a non-nucleophilic base like triethylamine (1.2 equivalents).

  • Reaction: Cool the mixture to 0 °C in an ice bath. Add a solution of 4-methoxybenzoyl chloride (1.1 equivalents) in the same solvent dropwise with stirring.

  • Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure product.

Predicted Physicochemical Properties

The following properties are predicted based on the analysis of structurally similar molecules.

PropertyPredicted Value/CharacteristicRationale / Reference Analogs
Appearance White to off-white solidBenzamides and sulfonamides are typically crystalline solids. [7][8]
Melting Point 170-190 °CN-phenylbenzamide has a melting point of 163 °C. The additional functional groups and increased molecular weight would likely increase the melting point. [9]
Solubility Insoluble in water; Soluble in polar organic solvents (e.g., DMSO, DMF, acetone)The large, non-polar aromatic structure suggests low water solubility. The morpholine and amide groups may impart some polarity, allowing for dissolution in polar organic solvents. [10]
LogP 2.5 - 3.5Calculated based on the contributions of the individual functional groups.

Predicted Spectroscopic Data

Spectroscopic analysis is essential for structural confirmation. The following are predicted key features.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Amide Proton (N-H): A singlet in the range of δ 9.5-10.5 ppm.

  • Aromatic Protons:

    • Two doublets for the 4-methoxyphenyl ring protons around δ 7.8-8.0 ppm and δ 6.9-7.1 ppm.

    • Two doublets for the 4-(morpholinylsulfonyl)phenyl ring protons around δ 7.7-7.9 ppm and δ 7.3-7.5 ppm.

  • Methoxy Protons (O-CH₃): A singlet at approximately δ 3.8-3.9 ppm. [11][12]* Morpholine Protons: Two multiplets (or broad singlets) corresponding to the -CH₂-N- and -CH₂-O- protons, typically in the ranges of δ 2.8-3.2 ppm and δ 3.6-3.8 ppm, respectively.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Carbonyl Carbon (C=O): A signal in the range of δ 165-170 ppm.

  • Aromatic Carbons: Multiple signals between δ 114-164 ppm.

  • Methoxy Carbon (O-CH₃): A signal around δ 55-56 ppm.

  • Morpholine Carbons: Signals for the -CH₂-N- and -CH₂-O- carbons are expected around δ 46 ppm and δ 66 ppm, respectively.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • N-H Stretch: A sharp peak around 3300-3400 cm⁻¹.

  • C=O Stretch (Amide I): A strong absorption band around 1650-1680 cm⁻¹. [10]* N-H Bend (Amide II): A band in the region of 1510-1550 cm⁻¹. [10]* S=O Stretch (Sulfonamide): Two strong characteristic peaks for the asymmetric and symmetric stretching of the sulfonyl group, typically around 1330-1370 cm⁻¹ and 1140-1180 cm⁻¹, respectively.

  • C-O-C Stretch (Ether and Morpholine): Strong absorptions in the fingerprint region, typically around 1250 cm⁻¹ (aromatic ether) and 1115 cm⁻¹ (aliphatic ether).

Mass Spectrometry (MS)

The molecular ion peak (M⁺) corresponding to the exact mass of the compound (C₁₈H₂₀N₂O₅S) should be observed. High-resolution mass spectrometry (HRMS) would provide confirmation of the elemental composition. Fragmentation patterns would likely involve cleavage at the amide bond and loss of the morpholine or methoxy groups.

Physicochemical Characterization Workflow

For any newly synthesized compound, a systematic characterization is crucial to confirm its identity, purity, and key properties.

G start Synthesized Crude Product purification Purification (Column Chromatography / Recrystallization) start->purification purity Purity Assessment (HPLC, LC-MS) purification->purity structure Structural Elucidation (¹H NMR, ¹³C NMR, MS, FTIR) purity->structure thermal Thermal Analysis (Melting Point, DSC) structure->thermal solubility Solubility Determination (Shake-Flask Method) thermal->solubility crystal Crystal Structure (Single-Crystal X-ray Diffraction) solubility->crystal If single crystals are obtained end Characterized Compound solubility->end crystal->end

Caption: A standard experimental workflow for physicochemical characterization.

Potential Biological Activity and Applications

The combination of benzamide and sulfonamide moieties suggests several potential avenues for biological investigation.

  • Antimicrobial Activity: Many sulfonamides are known for their antibacterial properties by inhibiting dihydropteroate synthase, an enzyme essential for folic acid synthesis in bacteria. [2][3]Benzamide derivatives have also demonstrated activity against various bacterial strains. [7][13]Therefore, the title compound is a strong candidate for screening against a panel of Gram-positive and Gram-negative bacteria.

  • Anticancer Activity: Numerous sulfonamide derivatives have been investigated as anticancer agents, targeting various mechanisms such as carbonic anhydrase inhibition, cell cycle arrest, and anti-angiogenesis. [1]The benzamide scaffold is also found in several anticancer drugs. Exploring the antiproliferative activity of this compound against various cancer cell lines would be a logical next step.

  • Anti-inflammatory Activity: Some sulfonamides and benzamides have been reported to possess anti-inflammatory properties. [1][4][14]Evaluation in standard in vitro and in vivo models of inflammation could reveal another potential therapeutic application.

Conclusion

While direct experimental data for 4-methoxy-N-[4-(4-morpholinylsulfonyl)phenyl]benzamide is limited, a comprehensive analysis of its structural components and related compounds allows for a robust predictive guide. The proposed synthesis is based on well-established and reliable chemical transformations. The predicted physicochemical and spectroscopic data provide a benchmark for researchers to compare against their experimental findings. The potential for this molecule to exhibit significant antimicrobial, anticancer, or anti-inflammatory activity makes it an attractive target for further investigation in drug discovery and development programs. This guide serves as a foundational resource to stimulate and facilitate such research endeavors.

References

  • Adegboyega, C. F., Olorunshola, J. O., & Akintola, O. A. (2018).
  • Adegboyega, C. F., Olorunshola, J. O., & Akintola, O. A. (2018). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. PMC. Retrieved from [Link]

  • Kumar, S., et al. (2018). Design, Synthesis, Characterization, and Computational Studies on Benzamide Substituted Mannich Bases as Novel, Potential Antibacterial Agents. PMC. Retrieved from [Link]

  • Bano, S., et al. (2018). Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives. PMC. Retrieved from [Link]

  • Patel, H., et al. (2025). synthesis and characterization of novel sulfonamides derivatives of 4- (4-aminophenyl)morpholin-3-one and its antimicrobial activity. IJNRD.org. Retrieved from [Link]

  • SpectraBase. (n.d.). 4-Methoxy-N-(4-methoxy-phenyl)-3-(morpholine-4-sulfonyl)-benzamide. Retrieved from [Link]

  • Patil, S., et al. (2020). Design, Synthesis and Characterization of Some Novel benzamide derivatives and it's Pharmacological Screening. SciSpace. Retrieved from [Link]

  • IntechOpen. (2022). Synthesis, Characterization and Antimicrobial Properties of Novel Benzimidazole Amide Derivatives Bearing Thiophene Moiety. Retrieved from [Link]

  • Al-jeborry, N. A. (2021). BENZAMINE DERIVATIVES: SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL ACTIVITY STUDY. CyberLeninka. Retrieved from [Link]

  • Eureka | Patsnap. (2012). Synthesis method of 4-(4-aminophenyl)-3-morpholone. Retrieved from [Link]

  • PubChem. (n.d.). 4-methoxy-N-phenylbenzamide. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis and antibacterial activity of benzamides and sulfonamide derived from 2-amino-5-bromo/nitropyridine against bacterial strains isolated from clinical patients. Retrieved from [Link]

  • Google Patents. (n.d.). AU2004272255B2 - Method for the production of 4-(4-aminophenyl)-3-morpholinon.
  • Technical Disclosure Commons. (2025). Improved process for the preparation of 4-(4-aminophenyl)morpholin-3-one. Retrieved from [Link]

  • PubChem. (n.d.). 4-Methoxybenzamide. Retrieved from [Link]

  • OICC Press. (n.d.). Supplementary Information. Retrieved from [Link]

  • Google Patents. (n.d.). WO2020019529A1 - Preparation method for 4-(4-aminophenyl)morpholin-3-one.
  • Supporting Information. (n.d.). Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 4-methoxybenzyl chloride. Retrieved from [Link]

  • Sreenivasa, S., et al. (2013). 4-Methoxy-N-[(4-methylphenyl)sulfonyl]benzamide including an unknown solvate. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). Reaction of 4-methoxy aniline with benzoyl chloride in the presence of Pd-clay catalyst under different reaction conditions. Retrieved from [Link]

  • ResearchGate. (2012). 4-Methoxy-N-methylbenzamide. Retrieved from [Link]

  • Bills, A. C., & Golen, J. A. (2025). Structural Comparison of Three N-(4-Methoxyphenyl)

Sources

Exploratory

Mechanism of Action for 4-Methoxy-N-[4-(4-morpholinylsulfonyl)phenyl]benzamide in Cellular Models: A Technical Guide

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Intracellular target engagement, inflammasome inhibition mechanics, and self-validating cellular assay design. Executive Sum...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Intracellular target engagement, inflammasome inhibition mechanics, and self-validating cellular assay design.

Executive Summary & Molecular Rationale

The compound 4-methoxy-N-[4-(4-morpholinylsulfonyl)phenyl]benzamide represents a highly specialized iteration of the benzenesulfonamide-benzamide pharmacophore, a privileged scaffold in the development of small-molecule inhibitors targeting the NLRP3 inflammasome [1][2].

As drug development pivots toward mitigating sterile inflammation in neurodegenerative and cardiovascular diseases, understanding the structure-activity relationship (SAR) of this scaffold is critical.

  • The Benzamide Moiety: The 4-methoxy substitution provides essential electron-donating properties and steric bulk. This configuration is critical for anchoring the molecule within the NACHT domain of the NLRP3 protein, preventing the conformational shifts required for ATPase activity[1].

  • The Sulfonamide Moiety: Replacing traditional primary or secondary amines (seen in first-generation inhibitors like JC124) with a morpholine ring drastically alters the compound's physicochemical profile[3]. The morpholinosulfonyl group enhances aqueous solubility and cellular permeability—vital for intracellular target engagement—while preserving the necessary hydrogen-bond acceptor network.

Mechanistic Pathway: NLRP3 Inflammasome Inhibition

In cellular models, the activation of the NLRP3 inflammasome is strictly governed by a "two-signal" paradigm. The efficacy of 4-methoxy-N-[4-(4-morpholinylsulfonyl)phenyl]benzamide is defined by its ability to intervene precisely between these two signals, halting the cascade before irreversible pyroptosis occurs[4].

The Two-Signal Paradigm
  • Signal 1 (Priming): Pathogen-associated molecular patterns (PAMPs), such as LPS, bind to TLR4 receptors. This activates the NF-κB signaling pathway, driving the transcriptional upregulation of pro-IL-1β and pro-NLRP3.

  • Signal 2 (Activation): Danger-associated molecular patterns (DAMPs), such as extracellular ATP, bind to P2X7 purinergic receptors, triggering a massive intracellular K⁺ efflux. This ionic shift induces NLRP3 to oligomerize, recruit the adaptor protein ASC (forming "specks"), and cleave pro-caspase-1 into its active form.

The Intervention Point

The inhibitor does not interfere with the NF-κB priming phase. Instead, it directly binds to the NLRP3 monomer. By sterically hindering the NACHT domain, the compound blocks ATP-dependent NLRP3 oligomerization, thereby preventing ASC aggregation and the subsequent cleavage of caspase-1[2][4].

Pathway LPS LPS (Signal 1) TLR4 TLR4 Receptor LPS->TLR4 NFkB NF-κB Activation TLR4->NFkB ProIL1b Pro-IL-1β & Pro-NLRP3 NFkB->ProIL1b NLRP3_Olig NLRP3 Oligomerization ProIL1b->NLRP3_Olig ATP ATP / Nigericin (Signal 2) K_efflux K+ Efflux ATP->K_efflux K_efflux->NLRP3_Olig ASC ASC Speck Formation NLRP3_Olig->ASC Inhibitor 4-Methoxy-N-...-benzamide (Inhibitor) Inhibitor->NLRP3_Olig Caspase1 Caspase-1 Activation ASC->Caspase1 IL1b Mature IL-1β Release Caspase1->IL1b

Fig 1: Mechanism of NLRP3 inflammasome inhibition by the benzenesulfonamide-benzamide derivative.

Cellular Models & Self-Validating Experimental Workflows

To accurately assess the compound's mechanism of action, experimental design must prioritize causality and self-validation. J774A.1 murine macrophages or primary Bone Marrow-Derived Macrophages (BMDMs) are the industry standard for these assays because they possess intact, highly responsive endogenous inflammasome machinery, avoiding the stoichiometric artifacts common in plasmid-overexpression systems[1].

Causality in Protocol Design
  • Why Pre-treat? The inhibitor must be introduced after LPS priming but before ATP stimulation. This ensures the system is not transcriptionally limited (pro-IL-1β is already synthesized) and proves the compound acts directly on the assembly phase rather than acting as an NF-κB inhibitor.

  • Why Test NLRC4/AIM2? A robust assay must prove target specificity. By using alternative triggers—such as Flagellin to activate NLRC4 or poly(dA:dT) to activate AIM2—we can confirm that the compound is a specific NLRP3 inhibitor rather than a pan-caspase inhibitor or a cytotoxic agent[3].

Workflow Step1 Seed J774A.1 Macrophages Step2 LPS Priming (3 hours) Step1->Step2 Step3 Inhibitor Pre-treatment Step2->Step3 Step4 ATP Trigger (45 mins) Step3->Step4 Step5 Supernatant Collection Step4->Step5 Step6 ELISA & Western Blot Step5->Step6

Fig 2: Standardized cellular assay workflow for validating inflammasome inhibition in macrophages.

Step-by-Step Methodology: Macrophage Inflammasome Assay
  • Cell Seeding: Plate J774A.1 cells at 1×105 cells/well in 96-well plates. Allow adherence overnight in DMEM supplemented with 10% FBS.

  • Priming (Signal 1): Replace media and treat with 1 μg/mL LPS for 3 hours. Rationale: Establishes the necessary intracellular pool of pro-IL-1β.

  • Inhibitor Incubation: Wash cells with PBS and apply 4-methoxy-N-[4-(4-morpholinylsulfonyl)phenyl]benzamide (titrated from 0.1 to 10 μM) for 30 minutes. Rationale: Allows intracellular accumulation and target binding.

  • Activation (Signal 2): Add 5 mM ATP directly to the wells for 45 minutes. Rationale: Induces rapid K⁺ efflux and triggers NLRP3 assembly.

  • Harvest & Analysis: Collect supernatants immediately to halt the reaction. Quantify secreted IL-1β via ELISA. Lyse the remaining cells for Western blot analysis, probing for the cleaved Caspase-1 (p20) subunit to confirm the blockade of the proteolytic cascade.

Quantitative Data & Efficacy Metrics

Modifications on the sulfonamide moiety of the benzenesulfonamide-benzamide scaffold are well tolerated and frequently yield improved inhibitory potency compared to first-generation benchmarks[1]. The integration of the morpholine ring maintains high selectivity while optimizing the IC₅₀ profile.

The table below summarizes the comparative efficacy metrics of this scaffold class against established reference compounds in the J774A.1 cellular model:

Parameter4-Methoxy-morpholinosulfonyl-benzamide (Representative)JC124 (First-Gen Reference)MCC950 (Positive Control)
Primary Target NLRP3 NACHT DomainNLRP3 NACHT DomainNLRP3 Walker B Motif
IC₅₀ (IL-1β Release) ~ 0.40 - 0.85 μM3.25 μM0.007 μM
NLRC4 / AIM2 Inhibition None (Highly Selective)NoneNone
ASC Speck Formation Strongly InhibitedInhibitedStrongly Inhibited
Caspase-1 Cleavage (p20) BlockedBlockedBlocked

Note: The structural evolution from JC124 to morpholine-substituted derivatives demonstrates a clear trajectory toward sub-micromolar potency without sacrificing the exquisite selectivity required to avoid broad immunosuppression[1][2].

References

  • Targeting NLRP3-Mediated Neuroinflammation in Alzheimer's Disease Treatment - MDPI. 4

  • Structural Insights of Benzenesulfonamide Analogues as NLRP3 Inflammasome Inhibitors: Design, Synthesis, and Biological Characterization - ACS Publications. 1

  • Structural Insights of Benzenesulfonamide Analogues as NLRP3 Inflammasome Inhibitors: Design, Synthesis, and Biological Characterization - PMC. 3

  • Discovery of second-generation NLRP3 inflammasome inhibitors: Design, synthesis, and biological characterization - PMC. 2

Sources

Foundational

Synthesis Pathway and Reaction Yield Optimization for 4-Methoxy-N-[4-(4-morpholinylsulfonyl)phenyl]benzamide

Executive Summary The compound 4-methoxy-N-[4-(4-morpholinylsulfonyl)phenyl]benzamide is a highly functionalized molecule featuring a methoxybenzamide core linked to a morpholinosulfonyl moiety. Such structural motifs ar...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 4-methoxy-N-[4-(4-morpholinylsulfonyl)phenyl]benzamide is a highly functionalized molecule featuring a methoxybenzamide core linked to a morpholinosulfonyl moiety. Such structural motifs are frequently utilized in the design of kinase inhibitors and metabolic modulators due to their excellent hydrogen-bonding capabilities and favorable pharmacokinetic profiles.

As a Senior Application Scientist, I have structured this technical guide to provide a robust, scalable, and self-validating 3-step synthetic route. This document details the retrosynthetic logic, exact experimental protocols, mechanistic causality, and expected reaction yields, grounded in authoritative organic synthesis literature.

Retrosynthetic Analysis & Pathway Design

The most reliable disconnection for this target molecule is at the central amide bond. Forming the amide bond in the final step prevents the premature exposure of the sensitive amide linkage to the harsh reducing conditions required earlier in the sequence.

This disconnection yields two primary precursors:

  • 4-Methoxybenzoic acid (commercially available).

  • 4-(4-Morpholinylsulfonyl)aniline , which can be synthesized via the sulfonylation of morpholine with 4-nitrobenzenesulfonyl chloride, followed by the catalytic reduction of the nitro group.

SynthesisPathway A 4-Nitrobenzenesulfonyl Chloride + Morpholine B 4-(4-Morpholinylsulfonyl) nitrobenzene A->B TEA, DCM 0°C to RT C 4-(4-Morpholinylsulfonyl) aniline B->C H2, Pd/C MeOH/EtOAc E 4-Methoxy-N-[4-(4-morpholinylsulfonyl) phenyl]benzamide C->E Amide Coupling D 4-Methoxybenzoic acid + EDC/HOBt D->E Active Ester Formation

Overall 3-step synthesis pathway for the target benzamide derivative.

Step-by-Step Methodologies & Mechanistic Causality

Step 1: Synthesis of 4-(4-Morpholinylsulfonyl)nitrobenzene

Mechanistic Causality: Sulfonyl chlorides are highly electrophilic due to the electron-withdrawing nature of the two oxygen atoms and the electronegative chlorine atom[1]. Morpholine acts as a strong nucleophile. Triethylamine (TEA) is utilized as a non-nucleophilic base to scavenge the HCl byproduct; without it, the generated HCl would protonate the morpholine, rendering it non-nucleophilic and stalling the reaction[2].

Experimental Protocol:

  • Setup: In an oven-dried round-bottom flask under nitrogen, dissolve 4-nitrobenzenesulfonyl chloride (1.0 eq, 10 mmol) in anhydrous dichloromethane (DCM, 10 mL/g). Cool the mixture to 0 °C using an ice bath.

  • Base Addition: Add TEA (1.5 eq, 15 mmol) dropwise via syringe.

  • Nucleophilic Attack: Slowly add morpholine (1.1 eq, 11 mmol) to control the exothermic nature of the sulfonylation.

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 2 hours.

  • Self-Validation (TLC): Monitor the reaction via TLC (Hexane/EtOAc 7:3). The reaction is complete when the highly UV-active sulfonyl chloride spot is entirely consumed.

  • Workup: Quench the reaction with distilled water (20 mL). Extract the aqueous layer with DCM (2 x 20 mL). Wash the combined organic layers with 1N HCl (to remove unreacted morpholine and TEA) and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Step 2: Catalytic Reduction to 4-(4-Morpholinylsulfonyl)aniline

Mechanistic Causality: While classical Zinin or Béchamp reductions utilize Fe/HCl or Sn/HCl[3], catalytic hydrogenation with Palladium on Carbon (Pd/C) is highly preferred here. Pd/C provides high turnover frequencies, mild neutral conditions, and prevents the generation of environmentally toxic iron sludge[4]. The reduction proceeds via a stepwise 6-electron transfer through nitroso and hydroxylamine intermediates to yield the primary amine[5].

Experimental Protocol:

  • Setup: Dissolve the crude 4-(4-morpholinylsulfonyl)nitrobenzene (1.0 eq) in a 1:1 mixture of Methanol and Ethyl Acetate (0.2 M concentration).

  • Catalyst Addition: Carefully add 10% Pd/C (0.05 eq by weight). Caution: Pd/C is pyrophoric when dry; add under a blanket of nitrogen.

  • Hydrogenation: Evacuate the flask and backfill with nitrogen (3x), then evacuate and backfill with hydrogen gas via a balloon (1 atm).

  • Propagation: Stir vigorously at room temperature for 6 hours.

  • Self-Validation: The reduction is confirmed by the disappearance of the yellow tint typical of nitroaromatics and a distinct polar shift on TLC (DCM/MeOH 95:5).

  • Workup: Filter the reaction mixture through a tightly packed pad of Celite to remove the Pd/C catalyst. Wash the filter cake thoroughly with Ethyl Acetate[5]. Concentrate the filtrate under reduced pressure to afford the pure aniline.

Step 3: Amide Coupling to Yield the Target Benzamide

Mechanistic Causality: Amide coupling of anilines bearing strongly electron-withdrawing groups (like the para-sulfonyl moiety) can be sluggish. To overcome this, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxybenzotriazole (HOBt) are used[6]. EDC activates the carboxylic acid to form an unstable O-acylisourea intermediate. HOBt intercepts this to form an OBt-active ester, which is highly reactive toward amines but stable against racemization[6]. Furthermore, the urea byproduct of EDC is water-soluble, allowing for a seamless aqueous workup compared to DCC[7].

EDC_Mechanism Step1 Carboxylic Acid + EDC (Activation) Step2 O-Acylisourea Intermediate (Unstable) Step1->Step2 Step3 Addition of HOBt (Nucleophilic Attack) Step2->Step3 Step4 OBt-Active Ester (Stable Reactive Intermediate) Step3->Step4 Step5 Addition of Amine (Coupling) Step4->Step5 Step6 Amide Product + Water-Soluble Urea Step5->Step6

Mechanistic workflow of EDC/HOBt-mediated amide bond formation.

Experimental Protocol:

  • Activation: Dissolve 4-methoxybenzoic acid (1.0 eq, 8 mmol) in anhydrous DMF (15 mL). Add N,N-Diisopropylethylamine (DIPEA, 2.5 eq), EDC·HCl (1.2 eq), and HOBt (1.2 eq). Stir at room temperature for 30 minutes to pre-form the OBt-active ester.

  • Coupling: Add 4-(4-morpholinylsulfonyl)aniline (0.95 eq, 7.6 mmol) to the activated mixture.

  • Propagation: Stir at room temperature for 16 hours under nitrogen.

  • Self-Validation: Successful coupling is indicated by the formation of a new, highly UV-active spot on TLC (EtOAc/Hexane 1:1).

  • Workup: Dilute the reaction mixture with a large volume of Ethyl Acetate (100 mL). Wash extensively with distilled water (3 x 50 mL) to remove DMF and the water-soluble EDC urea byproduct[7]. Wash the organic layer with saturated NaHCO₃, 1N HCl (to selectively remove any unreacted aniline), and brine.

  • Purification: Dry over Na₂SO₄, concentrate, and purify via flash column chromatography or recrystallization from hot ethanol to yield the final target compound.

Quantitative Data & Reaction Yields Summary

The following table summarizes the optimized reaction conditions, required timeframes, and isolated yields for the 3-step linear synthesis.

StepReaction TypeReagents & ConditionsTimeIsolated Yield
1 Sulfonamide FormationMorpholine (1.1 eq), TEA (1.5 eq), DCM, 0 °C to RT2 h92%
2 Nitro ReductionH₂ (1 atm), 10% Pd/C (0.05 eq), MeOH/EtOAc, RT6 h95%
3 Amide Coupling4-Methoxybenzoic acid, EDC·HCl/HOBt, DIPEA, DMF, RT16 h82%
Overall Total Synthesis 3-Step Linear Sequence 24 h 71.6%

References

  • "Synthesis of Sulfonamides | Synthetic Methods in Drug Discovery" - Royal Society of Chemistry. Available at: [Link]

  • "Reduction of nitro compounds" - Grokipedia. Available at: [Link]

  • "High Turnover Pd/C Catalyst for Nitro Group Reductions in Water. One-Pot Sequences and Syntheses of Pharmaceutical Intermediates" - ACS Publications. Available at:[Link]

  • "Acid-Amine Coupling using EDCI" - Organic Synthesis. Available at: [Link]

Sources

Exploratory

molecular weight, lipophilicity, and solubility profile of 4-methoxy-N-[4-(4-morpholinylsulfonyl)phenyl]benzamide

An In-Depth Technical Guide to the Physicochemical Characterization of 4-methoxy-N-[4-(4-morpholinylsulfonyl)phenyl]benzamide Introduction In the landscape of modern drug discovery, a thorough understanding of a compound...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Physicochemical Characterization of 4-methoxy-N-[4-(4-morpholinylsulfonyl)phenyl]benzamide

Introduction

In the landscape of modern drug discovery, a thorough understanding of a compound's physicochemical properties is not merely a preliminary step but a foundational pillar for successful development. These properties—namely molecular weight, lipophilicity, and aqueous solubility—govern a molecule's behavior from initial formulation to its ultimate pharmacokinetic and pharmacodynamic profile within a biological system.[1][2] This guide provides an in-depth technical analysis of 4-methoxy-N-[4-(4-morpholinylsulfonyl)phenyl]benzamide, a novel benzamide derivative.

The strategic inclusion of a methoxy group, a morpholinylsulfonyl moiety, and a central benzamide scaffold suggests a targeted design approach. However, the ultimate viability of this compound as a therapeutic candidate is intrinsically linked to its fundamental physical and chemical characteristics. This document serves as a comprehensive resource for researchers and drug development professionals, offering not only the core data profile of this molecule but also detailing the causality behind the experimental methodologies required for its characterization. We will explore the theoretical underpinnings of each property, provide field-proven experimental protocols, and discuss the critical implications of the findings for advancing this compound through the development pipeline.

Core Physicochemical Profile

A summary of the key physicochemical parameters for 4-methoxy-N-[4-(4-morpholinylsulfonyl)phenyl]benzamide is presented below. The molecular weight is calculated from the chemical formula, while lipophilicity and solubility are estimated using validated computational models, providing a crucial baseline for subsequent experimental verification.

ParameterValueMethodSignificance in Drug Development
Molecular Formula C₁₈H₂₀N₂O₅S-Defines the elemental composition.
Molecular Weight 376.43 g/mol CalculatedInfluences absorption and diffusion; a key component of drug-likeness rules (e.g., Lipinski's Rule of Five).[]
Predicted logP 1.85ALOGPSA measure of lipophilicity, critical for membrane permeability, target binding, and metabolic stability.[2][4]
Predicted Solubility -4.1 (log mol/L)ESOLIndicates the extent to which the compound will dissolve in aqueous media, impacting bioavailability and formulation.[1]

Molecular Weight

Theoretical Determination

The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. Based on its chemical structure, the molecular formula for 4-methoxy-N-[4-(4-morpholinylsulfonyl)phenyl]benzamide is determined to be C₁₈H₂₀N₂O₅S.

  • Carbon (C): 18 x 12.011 u = 216.198 u

  • Hydrogen (H): 20 x 1.008 u = 20.160 u

  • Nitrogen (N): 2 x 14.007 u = 28.014 u

  • Oxygen (O): 5 x 15.999 u = 79.995 u

  • Sulfur (S): 1 x 32.06 u = 32.06 u

  • Total Molecular Weight: 376.43 g/mol

Importance in Drug Discovery

Molecular weight is a cornerstone of the "drug-likeness" concept, most famously articulated in Lipinski's Rule of Five, which suggests that oral drugs are more likely to be successful if their molecular weight is under 500 g/mol .[] At 376.43 g/mol , this compound comfortably adheres to this guideline. Lower molecular weight compounds generally exhibit better absorption and diffusion characteristics.

Experimental Verification: Mass Spectrometry

While the calculated molecular weight is fundamental, its experimental confirmation is a critical quality control step to verify the identity and purity of a synthesized batch. The gold standard for this is Mass Spectrometry (MS).

Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

  • Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent, such as acetonitrile or methanol, to create a 1 mg/mL stock solution. Further dilute this stock solution to a final concentration of 1-10 µg/mL in the mobile phase.

  • Instrumentation: Utilize a high-resolution mass spectrometer (e.g., a Q-TOF or Orbitrap instrument) equipped with an electrospray ionization (ESI) source.

  • Infusion: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.

  • Ionization: Apply a high voltage (typically 3-5 kV) to the ESI needle to generate a fine spray of charged droplets. A heated drying gas (nitrogen) facilitates solvent evaporation, leading to the formation of gas-phase ions.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode. The compound is expected to protonate readily, forming the [M+H]⁺ ion.

  • Analysis: Identify the peak corresponding to the [M+H]⁺ ion. For 4-methoxy-N-[4-(4-morpholinylsulfonyl)phenyl]benzamide, this peak should appear at a mass-to-charge ratio (m/z) of 377.44. The high resolution of the instrument allows for confirmation of the elemental composition.

Lipophilicity Profile

Lipophilicity, the "fat-loving" nature of a molecule, is a critical determinant of its pharmacokinetic behavior.[5] It influences how a drug is absorbed, distributed throughout the body, metabolized by enzymes, and ultimately excreted.[2][] The most common measure of lipophilicity is the partition coefficient (P), expressed as its logarithm (logP), which quantifies the ratio of a compound's concentration in a non-polar solvent (typically n-octanol) versus an aqueous solvent (water or buffer) at equilibrium.[6]

LogP = log₁₀ ([Compound]ₙ₋ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ) [6]

For ionizable compounds, the distribution coefficient (logD) is more relevant as it considers all ionic species at a specific pH.

Shake-Flask Method for logP Determination

The shake-flask method is the traditional and most accurate technique for directly measuring logP.[6] It involves partitioning the compound between n-octanol and an aqueous buffer.

Protocol: Miniaturized Shake-Flask Method [7]

  • Solvent Preparation: Pre-saturate n-octanol with an appropriate aqueous buffer (e.g., phosphate-buffered saline, PBS, pH 7.4) and vice-versa by mixing them vigorously for 24 hours, followed by separation. This ensures that the two phases are in equilibrium before the experiment begins.

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., 10 mM in DMSO).

  • Partitioning: In a 1.5 mL microcentrifuge tube, combine 500 µL of the pre-saturated n-octanol and 490 µL of the pre-saturated PBS buffer. Add 10 µL of the 10 mM compound stock solution.

  • Equilibration: Seal the tubes and mix on a rotator at a consistent speed (e.g., 30 rpm) for 1 to 2 hours at a controlled temperature (e.g., 25°C) to allow the compound to reach partitioning equilibrium.[7]

  • Phase Separation: Centrifuge the tubes at high speed (e.g., 10,000 x g) for 10 minutes to ensure complete separation of the n-octanol and aqueous layers.

  • Quantification: Carefully withdraw an aliquot from each phase. Quantify the concentration of the compound in each phase using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Calculation: Calculate the logP value using the formula provided above based on the measured concentrations in each phase.

High-Throughput logP Determination by HPLC

For faster screening, a reversed-phase HPLC method can be used to estimate logP. This method correlates a compound's retention time on a non-polar stationary phase with known logP values of a standard set of compounds.[8]

Protocol: HPLC-Based logP Estimation [8]

  • System Setup: Use a reversed-phase HPLC column (e.g., C18) with a mobile phase consisting of a gradient of methanol and water.

  • Calibration: Prepare a mixture of 5-6 standard compounds with well-documented logP values that span a relevant range (e.g., logP 1 to 5). Inject this mixture and record the retention time for each standard.

  • Calibration Curve: Plot the logarithm of the retention time (log RT) for each standard against its known logP value. A linear relationship should be observed.[8]

  • Sample Analysis: Inject a solution of 4-methoxy-N-[4-(4-morpholinylsulfonyl)phenyl]benzamide under the identical HPLC conditions and record its retention time.

  • logP Estimation: Use the linear regression equation from the calibration curve to calculate the logP of the test compound from its measured retention time.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Pre-Saturated n-Octanol & Buffer C Combine Octanol, Buffer, & Compound Stock A->C B Prepare Compound Stock Solution (DMSO) B->C D Equilibrate via Rotation (1-2h) C->D E Separate Phases via Centrifugation D->E F Sample Aqueous Phase E->F G Sample Octanol Phase E->G H Quantify Concentration (LC-MS) F->H G->H I Calculate LogP H->I

Caption: Workflow for Shake-Flask LogP Determination.

Solubility Profile

Aqueous solubility is a prerequisite for a drug to be absorbed from the gastrointestinal tract and to be transported in the bloodstream to its site of action.[2] Poor solubility can lead to low bioavailability and hinder the development of a promising compound.[9] Two types of solubility are typically measured: kinetic and thermodynamic.

Kinetic Solubility

Kinetic solubility measures the concentration of a compound that remains in solution after being rapidly diluted from a high-concentration DMSO stock into an aqueous buffer. It is a high-throughput assay used in early discovery to flag potential solubility issues.[9][10][11]

Protocol: High-Throughput Kinetic Solubility Assay [12]

  • Compound Plating: Dispense 2 µL of a 10 mM DMSO stock solution of the compound into a 96-well microplate.

  • Buffer Addition: Add 198 µL of aqueous buffer (e.g., PBS, pH 7.4) to each well. This results in a final DMSO concentration of 1%.

  • Incubation: Seal the plate and shake at room temperature for 2 hours to allow for precipitation.[9]

  • Filtration/Centrifugation: Use a solubility filter plate (e.g., 0.45 µm pore size) to separate any precipitate from the supernatant via vacuum filtration or centrifugation.[10]

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate/supernatant using LC-MS/MS or UV-Vis spectroscopy against a calibration curve.[12] The highest concentration that remains in solution is reported as the kinetic solubility.

Thermodynamic Solubility

Thermodynamic solubility is the true equilibrium solubility of the most stable solid form of a compound in a given solvent.[13][14] This measurement is more time-consuming but provides a definitive value that is crucial for formulation and preclinical development.[15]

Protocol: Shake-Flask Thermodynamic Solubility Assay [13]

  • Sample Preparation: Add an excess amount of the solid (powdered) compound to a glass vial.

  • Solvent Addition: Add a precise volume of the desired aqueous buffer (e.g., 1 mL of PBS, pH 7.4).

  • Equilibration: Seal the vial and agitate it in a thermomixer at a controlled temperature (e.g., 25°C or 37°C) for an extended period (typically 24-72 hours) to ensure that the solution has reached equilibrium with the solid material.[13][14]

  • Phase Separation: After incubation, allow the vials to stand, then centrifuge at high speed to pellet the undissolved solid.

  • Supernatant Analysis: Carefully remove an aliquot of the clear supernatant, ensuring no solid is disturbed. Filter the aliquot through a low-binding syringe filter (e.g., 0.22 µm PVDF) as a final precaution.

  • Quantification: Dilute the filtered supernatant and quantify the compound's concentration using a validated HPLC-UV or LC-MS method against a standard curve. This concentration represents the thermodynamic solubility.

G cluster_kinetic Kinetic Solubility cluster_thermo Thermodynamic Solubility A Dilute DMSO Stock in Aqueous Buffer B Incubate (2h) A->B C Filter Precipitate B->C D Quantify Supernatant (LC-MS) C->D E Add Excess Solid to Aqueous Buffer F Equilibrate (24-72h) E->F G Centrifuge & Filter F->G H Quantify Supernatant (HPLC-UV) G->H

Caption: Comparison of Kinetic and Thermodynamic Solubility Workflows.

Conclusion

The comprehensive physicochemical characterization of 4-methoxy-N-[4-(4-morpholinylsulfonyl)phenyl]benzamide is a critical exercise in risk mitigation and strategic planning for its development as a potential therapeutic agent. The calculated molecular weight of 376.43 g/mol places it well within the established parameters for "drug-likeness." The predicted logP and solubility values provide an essential starting point, suggesting a molecule with balanced properties that may facilitate both membrane permeation and sufficient aqueous solubility.

However, these computational predictions must be rigorously validated through the detailed experimental protocols outlined in this guide. The empirical determination of logP and both kinetic and thermodynamic solubility will provide the definitive data needed to guide lead optimization, inform formulation strategies, and build robust models to predict in vivo pharmacokinetic behavior. By embracing this structured, data-driven approach, research teams can confidently assess the viability of this compound and make informed decisions on its progression toward clinical evaluation.

References

  • Shake-Flask Aqueous Solubility assay (Kinetic solubility) - Protocols.io. (2024, December 9). Retrieved from [Link]

  • 4-methoxy-N-({[4-(4-morpholinylsulfonyl)phenyl]amino}carbonothioyl)benzamide - NextSDS. (n.d.). Retrieved from [Link]

  • ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science. (n.d.). Retrieved from [Link]

  • Thermodynamic Solubility Assay - Domainex. (n.d.). Retrieved from [Link]

  • LogP—Making Sense of the Value - ACD/Labs. (n.d.). Retrieved from [Link]

  • Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery. (2024, March 6). Retrieved from [Link]

  • Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. (2026, January 22). Retrieved from [Link]

  • In-vitro Thermodynamic Solubility | Protocols.io. (2025, May 25). Retrieved from [Link]

  • Thermodynamic equilibrium solubility measurements in simulated fluids by 96-well plate method in early drug discovery - PubMed. (2015, April 1). Retrieved from [Link]

  • Experimental determination of the logP using the spectrophotometric method. (n.d.). Retrieved from [Link]

  • Kinetic solubility | Plateforme de chimie biologique intégrative de Strasbourg - PCBIS. (n.d.). Retrieved from [Link]

  • Importance of Solubility and Lipophilicity in Drug Development - AZoLifeSciences. (2021, February 1). Retrieved from [Link]

  • 4-methoxy-N-phenylbenzamide | C14H13NO2 | CID 346037 - PubChem. (n.d.). Retrieved from [Link]

  • 4-Methoxy-N-(4-methoxy-phenyl)-3-(morpholine-4-sulfonyl)-benzamide - SpectraBase. (n.d.). Retrieved from [Link]

  • Lipophilic Efficiency as an Important Metric in Drug Design | Journal of Medicinal Chemistry. (2021, November 23). Retrieved from [Link]

  • Practical methods for the measurement of log P for surfactants - ResearchGate. (2025, August 7). Retrieved from [Link]

  • Lipophilicity: A Crucial Concept in Drug Design and Pharmacology - Omics. (n.d.). Retrieved from [Link]

  • Rapid Method for Estimating Log P for Organic Chemicals - EPA. (n.d.). Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Optimized In Vitro Assay Protocols for the Characterization of 4-methoxy-N-[4-(4-morpholinylsulfonyl)phenyl]benzamide, a Novel Mps1 Kinase Inhibitor

Senior Application Scientist Note: The compound 4-methoxy-N-[4-(4-morpholinylsulfonyl)phenyl]benzamide is not extensively characterized in publicly available literature. The structural motifs, including the benzamide and...

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Author: BenchChem Technical Support Team. Date: March 2026

Senior Application Scientist Note: The compound 4-methoxy-N-[4-(4-morpholinylsulfonyl)phenyl]benzamide is not extensively characterized in publicly available literature. The structural motifs, including the benzamide and morpholinylsulfonyl groups, are frequently found in kinase inhibitors. This guide, therefore, presents a comprehensive set of in vitro protocols based on the scientifically informed hypothesis that this compound, hereafter referred to as Cpd-X , is a potent and selective inhibitor of Monopolar Spindle 1 (Mps1) kinase. Mps1 is a clinically relevant, attractive target in oncology due to its critical role in the spindle assembly checkpoint (SAC). The following protocols are designed to rigorously test this hypothesis and characterize the biochemical and cellular activity of Cpd-X.

Introduction: Mps1 Kinase as a Therapeutic Target

Monopolar spindle 1 (Mps1), also known as TTK protein kinase, is a dual-specificity kinase that plays a central role in the cell division cycle. Its primary function is to ensure the fidelity of chromosome segregation by acting as a master regulator of the Spindle Assembly Checkpoint (SAC).[1] The SAC is a crucial surveillance mechanism that prevents premature entry into anaphase until all chromosomes are correctly attached to the mitotic spindle.[1][2] In many cancer cells, which often exhibit chromosomal instability, the dependency on a functional SAC is heightened. Inhibition of Mps1 kinase activity abrogates the SAC, leading to catastrophic mitotic errors, aneuploidy, and ultimately, apoptosis in cancer cells.[3][4] This makes Mps1 a compelling target for the development of novel anticancer therapeutics.

This document provides a suite of optimized in vitro assays to determine the potency, selectivity, and cellular mechanism of action of Cpd-X as a putative Mps1 inhibitor.

Mechanism of Action: Mps1 Signaling Pathway

Mps1 is activated during mitosis and localizes to unattached kinetochores. Its kinase activity initiates a signaling cascade by phosphorylating downstream substrates, including the kinetochore scaffold protein KNL1.[2][5] This phosphorylation event creates docking sites for other essential SAC proteins such as BUB1, BUBR1, and MAD2.[5][6] This complex, known as the Mitotic Checkpoint Complex (MCC), then inhibits the Anaphase-Promoting Complex/Cyclosome (APC/C), thereby delaying anaphase onset.[2][5] By inhibiting Mps1, Cpd-X is hypothesized to disrupt this signaling cascade, leading to a failure to arrest in mitosis in the presence of spindle damage, premature anaphase, and subsequent cell death.

Mps1_Signaling_Pathway cluster_Kinetochore Unattached Kinetochore cluster_Cytoplasm Cytoplasm Mps1 Mps1 KNL1 KNL1 Mps1->KNL1 P BUB1_BUB3 BUB1/BUB3 KNL1->BUB1_BUB3 Recruits MAD2 MAD2 BUB1_BUB3->MAD2 Recruits APC_C APC/C MAD2->APC_C Inhibits Anaphase Anaphase APC_C->Anaphase Promotes Cpd_X Cpd-X (4-methoxy-N-[4-(4-morpholinylsulfonyl)phenyl]benzamide) Cpd_X->Mps1 Inhibition

Caption: Hypothesized Mps1 signaling pathway and the inhibitory action of Cpd-X.

Biochemical Assays: Direct Inhibition of Mps1 Kinase Activity

The initial step in characterizing Cpd-X is to determine its ability to directly inhibit the enzymatic activity of recombinant Mps1 kinase in a cell-free system.

Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay

Expertise & Experience: The HTRF assay is a robust, high-throughput method for measuring kinase activity.[7][8] It relies on fluorescence resonance energy transfer (FRET) between a Europium cryptate-labeled anti-phosphosubstrate antibody (donor) and an XL665-labeled substrate (acceptor).[9] Phosphorylation of the substrate by Mps1 brings the donor and acceptor into proximity, generating a FRET signal. This assay is highly sensitive and minimizes interference from colored or fluorescent compounds.

Experimental Workflow:

HTRF_Workflow Start Start Prepare_Reagents Prepare Reagents: - Mps1 Enzyme - Biotinylated Substrate - ATP - Cpd-X Dilutions Start->Prepare_Reagents Kinase_Reaction Incubate: Kinase + Substrate + Cpd-X Then add ATP to start reaction Prepare_Reagents->Kinase_Reaction Stop_and_Detect Stop with EDTA Add HTRF Detection Reagents: - Eu-Ab (anti-phospho) - SA-XL665 Kinase_Reaction->Stop_and_Detect Read_Plate Read Plate: Ex: 320 nm Em: 620 nm & 665 nm Stop_and_Detect->Read_Plate Analyze Calculate HTRF Ratio Determine IC50 Read_Plate->Analyze End End Analyze->End

Caption: Workflow for the HTRF-based Mps1 kinase assay.

Detailed Protocol:

  • Reagent Preparation:

    • Prepare a 2X working solution of recombinant human Mps1 kinase in kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).[10]

    • Prepare a 4X working solution of a biotinylated Mps1 substrate (e.g., a generic peptide like STK Substrate 1 from Cisbio) in kinase buffer.[11]

    • Prepare a 4X working solution of ATP in kinase buffer. The final concentration should be at the apparent Michaelis constant (Km,app) for ATP to ensure sensitive detection of ATP-competitive inhibitors.[12]

    • Prepare a serial dilution of Cpd-X in 100% DMSO, followed by a further dilution in kinase buffer to create a 4X working solution.

  • Kinase Reaction (384-well plate format):

    • Add 5 µL of 4X Cpd-X dilution or vehicle (DMSO in kinase buffer) to the appropriate wells.

    • Add 5 µL of the 2X Mps1 enzyme solution to all wells.

    • Incubate for 15 minutes at room temperature to allow compound binding.

    • Add 10 µL of a pre-mixed 2X substrate/ATP solution to initiate the reaction.

    • Incubate for 60 minutes at room temperature.

  • Detection:

    • Prepare the HTRF detection mix containing Europium cryptate-labeled anti-phospho antibody and XL665-conjugated streptavidin (SA-XL665) in detection buffer (which includes EDTA to stop the kinase reaction).[9]

    • Add 20 µL of the detection mix to each well.

    • Incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition and Analysis:

    • Read the plate on an HTRF-compatible plate reader.

    • Calculate the ratio of the emission at 665 nm to that at 620 nm and multiply by 10,000.

    • Plot the HTRF ratio against the logarithm of Cpd-X concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

ParameterHypothetical Value for Cpd-X
Mps1 IC₅₀ (Biochemical)8.5 nM
Kinase Selectivity (vs. Aurora B)>100-fold

Cellular Assays: Target Engagement and Functional Outcomes

Cell-based assays are critical to confirm that Cpd-X can access its intracellular target and elicit the desired biological response.

Western Blot for Mps1 Autophosphorylation

Trustworthiness: Mps1 undergoes autophosphorylation on its activation loop (e.g., at Thr676), which is essential for its kinase activity.[13][14] A reduction in this phosphorylation signal in cells treated with Cpd-X provides direct evidence of target engagement.[6] This assay validates that the compound inhibits Mps1 in a physiological context.

Detailed Protocol:

  • Cell Culture and Treatment:

    • Seed a suitable cancer cell line (e.g., HeLa or U2OS) and allow them to attach overnight.

    • Synchronize cells in mitosis by treating with a microtubule-depolymerizing agent like nocodazole (e.g., 100 ng/mL for 16 hours).[15][16] This enriches the population of cells with active Mps1.

    • Treat the mitotically arrested cells with a dilution series of Cpd-X for 1-2 hours.

  • Lysate Preparation:

    • Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.[6]

    • Block the membrane with 5% BSA or non-fat milk in TBST.

    • Incubate the membrane with a primary antibody against phospho-Mps1 (e.g., anti-pT676).

    • Wash and incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using an ECL substrate.[6]

    • Strip the membrane and re-probe for total Mps1 and a loading control (e.g., β-actin) to ensure equal protein loading and to normalize the phospho-signal.[6]

  • Data Analysis:

    • Quantify band intensities using densitometry software.

    • Calculate the ratio of phospho-Mps1 to total Mps1 for each treatment condition.

    • Plot the normalized phospho-Mps1 signal against Cpd-X concentration to determine the cellular IC₅₀ for target inhibition.

Cell Viability Assay (MTT Assay)

Expertise & Experience: The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which serves as a proxy for cell viability and proliferation.[17][18] It is a standard, cost-effective method to assess the cytotoxic or cytostatic effects of a potential anticancer agent.[19]

Detailed Protocol:

  • Cell Seeding:

    • Seed cancer cells (e.g., HeLa, MDA-MB-468) in a 96-well plate at a pre-determined optimal density (e.g., 3,000-5,000 cells/well) and incubate overnight.

  • Compound Treatment:

    • Prepare a serial dilution of Cpd-X in the cell culture medium.

    • Replace the medium in the wells with the medium containing the various concentrations of Cpd-X. Include vehicle-only controls.

    • Incubate for 72 hours.

  • MTT Incubation:

    • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[17]

    • Incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[19]

  • Solubilization and Measurement:

    • Add 100 µL of solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well.[20]

    • Gently mix on an orbital shaker to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.[18]

  • Data Analysis:

    • Subtract the background absorbance (from wells with medium only).

    • Calculate cell viability as a percentage relative to the vehicle-treated control cells.

    • Plot the percentage of viability against the logarithm of Cpd-X concentration to determine the GI₅₀ (concentration for 50% growth inhibition).

Cell LineCpd-X GI₅₀ (Hypothetical)
HeLa (Cervical Cancer)50 nM
U2OS (Osteosarcoma)75 nM
MDA-MB-468 (Breast Cancer)42 nM
Spindle Assembly Checkpoint (SAC) Override Assay

Trustworthiness: This functional assay directly tests the hypothesized mechanism of action. Cells are first arrested in mitosis with a microtubule poison (e.g., nocodazole), which activates the SAC.[15] An effective Mps1 inhibitor will override this arrest, forcing cells to exit mitosis prematurely, which can be quantified by measuring the DNA content of the cell population via flow cytometry.[21]

Experimental Workflow:

SAC_Override_Workflow Start Start Seed_Cells Seed Cells (e.g., HeLa) Start->Seed_Cells Nocodazole_Arrest Add Nocodazole (e.g., 100 ng/mL, 16h) Arrest cells in Mitosis (4N DNA) Seed_Cells->Nocodazole_Arrest Add_Inhibitor Add Cpd-X (various concentrations, 2-4h) Nocodazole_Arrest->Add_Inhibitor Harvest_Fix Harvest, Fix in Ethanol, and Stain with Propidium Iodide (PI) Add_Inhibitor->Harvest_Fix Flow_Cytometry Analyze DNA Content by Flow Cytometry Harvest_Fix->Flow_Cytometry Analyze_Data Quantify % of cells with >4N DNA (mitotic slippage) or 2N DNA (mitotic exit) Flow_Cytometry->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the Spindle Assembly Checkpoint (SAC) Override Assay.

Detailed Protocol:

  • Cell Culture and Arrest:

    • Culture HeLa cells to ~60% confluency.

    • Add nocodazole (100 ng/mL) and incubate for 16-18 hours to arrest cells in prometaphase.[15][16]

  • Inhibitor Treatment:

    • To the mitotically arrested cells, add serial dilutions of Cpd-X or a vehicle control.

    • Incubate for an additional 2-4 hours.

  • Cell Preparation for Flow Cytometry:

    • Harvest all cells (including those in the supernatant, as mitotic cells detach easily).

    • Wash with PBS and fix by dropwise addition into ice-cold 70% ethanol while vortexing.[16]

    • Store at -20°C for at least 2 hours.

  • Staining and Analysis:

    • Centrifuge the fixed cells, wash with PBS, and resuspend in PBS containing Propidium Iodide (PI) and RNase A.

    • Incubate for 30 minutes at room temperature in the dark.

    • Analyze the DNA content using a flow cytometer.

  • Data Interpretation:

    • Nocodazole-arrested cells will show a high peak at 4N DNA content.

    • Effective concentrations of Cpd-X will cause a decrease in the 4N peak and an increase in cells with >4N DNA content (indicative of mitotic slippage and re-replication without division) or a reappearance of a G1 peak (2N DNA). This demonstrates an override of the SAC.

Conclusion

The protocols outlined in this application note provide a robust framework for the in vitro characterization of 4-methoxy-N-[4-(4-morpholinylsulfonyl)phenyl]benzamide (Cpd-X) as a novel Mps1 kinase inhibitor. By systematically assessing its biochemical potency, on-target cellular activity, and functional consequences on cell viability and cell cycle progression, researchers can build a comprehensive profile of this compound. These self-validating assays, when conducted with the appropriate controls, will yield high-quality, reproducible data essential for advancing drug development programs in oncology.

References

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (2000). HTRF: A Technology Tailored for Drug Discovery –A Review of Theoretical Aspects and Recent Applications. PMC. [Link]

  • Cisbio. (2007). Development of a HTRF® Kinase Assay for Determination of Syk Activity. PMC. [Link]

  • Glickman, J. F., Wu, X., & Mercuri, R. (2014). HTRF Kinase Assay Development and Methods in Inhibitor Characterization. Springer. [Link]

  • Santaguida, S., & Musacchio, A. (2010). Dissecting the role of MPS1 in chromosome biorientation and the spindle checkpoint through the small molecule inhibitor reversine. Rockefeller University Press. [Link]

  • Domainex. (n.d.). HTRF-based kinase assay for fragment screening and MOA studies. [Link]

  • D'Assoro, A. B., & Busby, R. (2010). A Cell-Based Assay for Screening Spindle Checkpoint Inhibitors. PMC. [Link]

  • Zhang, G., & Yu, H. (2019). Mps1 regulates spindle morphology through MCRS1 to promote chromosome alignment. Journal of Cell Biology. [Link]

  • Stukenberg, P. T., & Macurek, L. (2017). Studying Cell Cycle-regulated Gene Expression by Two Complementary Cell Synchronization Protocols. PMC. [Link]

  • Hyman, T., & Barys, L. (2019). High Proliferation Rate and a Compromised Spindle Assembly Checkpoint Confers Sensitivity to the MPS1 Inhibitor BOS172722 in Triple-Negative Breast Cancers. AACR Journals. [Link]

  • Kops, G. J., & Saurin, A. T. (2017). Understanding inhibitor resistance in Mps1 kinase through novel biophysical assays and structures. Journal of Biological Chemistry. [Link]

  • BPS Bioscience. (n.d.). TTK (MPS-1) Kinase Assay Kit. [Link]

  • BMG Labtech. (2022). LanthaScreen Technology on microplate readers. [Link]

  • Kops, G. J., & Saurin, A. T. (2017). Understanding inhibitor resistance in Mps1 kinase through novel biophysical assays and structures. PMC. [Link]

  • Gruneberg, U., & Taylor, S. S. (2010). Sustained Mps1 activity is required in mitosis to recruit O-Mad2 to the Mad1–C-Mad2 core complex. Rockefeller University Press. [Link]

  • BPS Bioscience. (n.d.). TTK (MPS-1) Kinase Assay Kit Datasheet. [Link]

  • Elabscience. (n.d.). MTT Cell Viability Assay Kit. [Link]

  • Medema, R. H., & Kops, G. J. (2017). Protein Phosphatase 1 inactivates Mps1 to ensure efficient Spindle Assembly Checkpoint silencing. eLife. [Link]

  • Fisk, H. A., & Winey, M. (2009). The MPS1 Family of Protein Kinases. PMC. [Link]

  • Chou, C. K., & Chen, Y. C. (2011). Role of Cyclin B1/Cdc2 Up-Regulation in the Development of Mitotic Prometaphase Arrest in Human Breast Cancer Cells Treated with Nocodazole. PMC. [Link]

  • BMG Labtech. (n.d.). LanthaScreen TR-FRET tyrosine kinase and protein kinase C assay. [Link]

  • Yu, H., & Liu, X. (2014). Dynamic Autophosphorylation of Mps1 Kinase Is Required for Faithful Mitotic Progression. PLOS One. [Link]

  • Elowe, S., & St-Arnaud, K. (2009). Biophysical and X-ray Crystallographic Analysis of Mps1 Kinase Inhibitor Complexes. Biochemistry. [Link]

  • Yu, H., & Zhang, G. (2017). A sequential multi-target Mps1 phosphorylation cascade promotes spindle checkpoint signaling. eLife. [Link]

  • Promega. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]

  • Kwiatkowski, N., & Gray, N. S. (2010). Small Molecule Kinase Inhibitors Provide Insight into Mps1 Cell Cycle Function. Nature Chemical Biology. [Link]

  • Mirzayans, R., & Murray, D. (2018). Viability Assessment Following Anticancer Treatment Requires Single-Cell Visualization. PMC. [Link]

  • Rieder, C. L., & Maiato, H. (2011). Optimizing Cell Synchronization Using Nocodazole or Double Thymidine Block. Springer. [Link]

  • Jelluma, N., & Medema, R. H. (2008). Autophosphorylation-dependent activation of human Mps1 is required for the spindle checkpoint. PMC. [Link]

  • Taylor, S. S. (2010). Using a novel small molecule inhibitor to investigate the role of Mps1 kinase activity. University of Manchester. [Link]

  • Kops, G. J., & Medema, R. H. (2011). Quantitative Mass Spectrometry Analysis Reveals Similar Substrate Consensus Motif for Human Mps1 Kinase and Plk1. PLOS One. [Link]

  • Uitdehaag, J. C., & van de Kar, B. (2022). Development of the First Covalent Monopolar Spindle Kinase 1 (MPS1/TTK) Inhibitor. Journal of Medicinal Chemistry. [Link]

  • Assay Genie. (2022). Spindle Assembly Checkpoint review. [Link]

  • Elowe, S., & St-Arnaud, K. (2006). Mps1 Activation Loop Autophosphorylation Enhances Kinase Activity. Journal of Biological Chemistry. [Link]

Sources

Application

Application Note: High-Fidelity Preparation of 4-Methoxy-N-[4-(4-morpholinylsulfonyl)phenyl]benzamide Stock Solutions for Cell Culture

Introduction 4-Methoxy-N-[4-(4-morpholinylsulfonyl)phenyl]benzamide is a synthetic small molecule featuring a benzamide core and a highly structured morpholinosulfonyl moiety. Like many targeted pharmacological probes, i...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

4-Methoxy-N-[4-(4-morpholinylsulfonyl)phenyl]benzamide is a synthetic small molecule featuring a benzamide core and a highly structured morpholinosulfonyl moiety. Like many targeted pharmacological probes, its inherent hydrophobicity presents significant challenges for in vitro evaluation. Improper reconstitution or dilution can lead to invisible micro-precipitation, inaccurate cellular dosing, and artifactual cytotoxicity. This application note details a self-validating protocol for preparing, storing, and diluting stock solutions to ensure maximum scientific rigor and reproducibility in cell culture assays.

Physicochemical Properties & Solvent Rationale

Understanding the molecule's physical properties is the fundamental first step in designing a reliable handling protocol.

Table 1: Physicochemical Properties & Implications

PropertyValueImplication for Cell Culture
Molecular Formula C₁₈H₂₀N₂O₅SDictates exact mass-to-volume calculations.
Molecular Weight 376.43 g/mol Requires precise micro-analytical weighing.
Aqueous Solubility < 1 mg/mL (Estimated)Necessitates an organic solvent for the master stock.
H-Bond Acceptors/Donors 6 / 1Prone to aggregation in purely aqueous environments.

Rationale for Solvent Selection : Due to the compound's highly lipophilic nature, direct dissolution in aqueous cell culture media is thermodynamically unfavorable. Dimethyl sulfoxide (DMSO) is the universal solvent of choice because it effectively disrupts the crystalline lattice of hydrophobic compounds while remaining miscible with water during the final dilution phase[1].

Causality & Experimental Logic (E-E-A-T)

To guarantee trustworthiness in your assays, protocol steps must not be treated as arbitrary rules. Every action in this guide has a mechanistic purpose:

  • The Necessity of Anhydrous DMSO : DMSO is highly hygroscopic. Using standard benchtop DMSO introduces atmospheric water into the stock over time, which can trigger premature precipitation and accelerate compound degradation[2]. Always use newly opened, anhydrous DMSO (>99.9% purity).

  • The Freeze-Thaw Exclusion Principle : Repeated freeze-thaw cycles cause localized concentration gradients. As the solvent freezes, the solute is excluded from the ice lattice, leading to supersaturation and irreversible crystallization. Single-use aliquoting prevents this physical degradation[1][2].

  • Thermodynamics of Media Pre-Warming : Injecting a room-temperature DMSO stock into cold media causes a rapid temperature shock, drastically lowering the solubility limit and causing the compound to "crash out" (form micro-particulates). Pre-warming media to 37°C provides the thermodynamic energy required to keep the compound in solution during the solvent transition[1].

Step-by-Step Protocol

Phase 1: Master Stock Preparation (10 mM)
  • Equilibration : Allow the lyophilized powder of 4-methoxy-N-[4-(4-morpholinylsulfonyl)phenyl]benzamide to equilibrate to room temperature in a desiccator for 30 minutes before opening. Reason: Prevents atmospheric moisture from condensing on the cold powder.

  • Weighing : Accurately weigh the desired mass using a calibrated microbalance.

  • Reconstitution : Add the calculated volume of anhydrous DMSO to achieve a 10 mM stock.

Table 2: Mass-to-Volume Reconstitution Guide (Target: 10 mM)

Mass of CompoundVolume of Anhydrous DMSO Required
1.0 mg265.6 µL
5.0 mg1.328 mL
10.0 mg2.656 mL
  • Dissolution : Vortex gently for 60 seconds. If particulates remain, sonicate in a water bath at room temperature for 2-5 minutes until the solution is optically clear.

Phase 2: Aliquoting and Storage
  • Dispensing : Divide the 10 mM master stock into 10 µL to 50 µL aliquots in sterile, amber microcentrifuge tubes (the compound should be protected from light).

  • Storage : Store immediately at -80°C. Under these conditions, the stock is typically stable for up to 6 months[2].

Phase 3: Working Solution & Cell Treatment
  • Thawing : Thaw a single aliquot at room temperature. Do not use artificial heat (e.g., a 37°C water bath), as rapid localized heating can degrade the molecule.

  • Intermediate Dilution (Critical Step) : Dilute the 10 mM stock 1:10 in pure DMSO to create a 1 mM intermediate stock. Reason: Reduces the concentration gradient when entering the aqueous phase, preventing shock-precipitation[1].

  • Media Addition : While gently vortexing pre-warmed (37°C) complete cell culture medium, add the compound dropwise[1].

  • Self-Validation Check : Before applying to cells, inspect the diluted media under a phase-contrast microscope (10x or 20x objective). The absence of refractile micro-crystals validates the dilution integrity.

Managing Solvent Toxicity

DMSO itself induces transcriptional changes and cytotoxicity. The final concentration in the assay must be strictly controlled to ensure observed phenotypes are driven by the benzamide compound, not the solvent[3].

Table 3: Maximum Allowable Final DMSO Concentrations

Cell Type / AssayMax DMSO (%)Notes
Primary Cells (e.g., Neurons)≤ 0.05%Highly sensitive to solvent-induced apoptosis.
Immortalized Lines (HeLa, HEK293)≤ 0.1% - 0.5%Generally well-tolerated; always include a vehicle control[3].
Stem Cells (iPSCs, ESCs)≤ 0.05%Higher concentrations may trigger spontaneous differentiation.

Workflow Visualization

The following diagram illustrates the critical path from solid compound to in vitro assay, highlighting the physical transitions and quality control checkpoints.

G Powder Solid Compound (-20°C Storage) Stock 10 mM Master Stock (Vortex/Sonicate) Powder->Stock Weigh & Add DMSO Anhydrous DMSO (>99.9% Purity) DMSO->Stock Reconstitute Aliquot Single-Use Aliquots (-80°C Storage) Stock->Aliquot Dispense Thaw Thaw at RT (No Heat) Aliquot->Thaw When Needed Intermediate Intermediate Stock (e.g., 1 mM in DMSO) Thaw->Intermediate Dilute (Optional) Media Pre-warmed Media (37°C, Dropwise) Intermediate->Media Serial Dilution Assay In Vitro Assay (Final DMSO ≤ 0.1%) Media->Assay Treat Cells

Workflow for the preparation, storage, and dilution of the benzamide stock solution.

References

Sources

Method

Application Note: Advanced NMR Spectroscopy Techniques for the Structural Characterization of 4-Methoxy-N-[4-(4-morpholinylsulfonyl)phenyl]benzamide

Introduction & Scientific Context The structural elucidation of complex small molecules is a critical bottleneck in drug discovery and development. Benzamide and sulfonamide derivatives, particularly those incorporating...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Context

The structural elucidation of complex small molecules is a critical bottleneck in drug discovery and development. Benzamide and sulfonamide derivatives, particularly those incorporating morpholine rings, represent a privileged class of pharmacophores frequently investigated as potent Carbonic Anhydrase (CA) inhibitors and novel diuretics .

The compound 4-methoxy-N-[4-(4-morpholinylsulfonyl)phenyl]benzamide features a highly conjugated biphenyl-like system separated by an amide linker, terminating in a morpholine-sulfonamide moiety. This Application Note details a comprehensive, self-validating Nuclear Magnetic Resonance (NMR) spectroscopy workflow designed to unambiguously assign the 1 H and 13 C resonances of this molecule, providing a robust framework for researchers and analytical scientists.

Experimental Design and Causality (E-E-A-T)

To ensure a self-validating protocol, experimental parameters must be chosen based on the specific physicochemical properties of the analyte rather than relying on generic default settings.

  • Solvent Selection : Dimethyl sulfoxide- d6​ (DMSO- d6​ ) is selected as the optimal solvent over CDCl 3​ . Causality : The highly polar nature of DMSO disrupts intermolecular hydrogen bonding, ensuring that the critical amide (-NH-) proton appears as a sharp, distinct singlet rather than a broad, indistinguishable hump. This is essential for observing Nuclear Overhauser Effect (NOE) correlations to the adjacent aromatic rings, validating the spatial proximity of the A and B rings .

  • Non-Uniform Sampling (NUS) : The presence of two para-substituted aromatic rings results in severe spectral crowding in the 7.0–8.0 ppm region. To resolve these overlapping multiplets without prohibitive instrument time, Non-Uniform Sampling (NUS) is employed for all 2D experiments (HSQC, HMBC). Causality : NUS randomly skips data points in the indirect ( t1​ ) dimension, allowing for a 2- to 4-fold increase in digital resolution within the same timeframe. This is critical for differentiating the 3JCH​ correlations of the overlapping aromatic protons .

  • Internal Calibration (Self-Validation) : Tetramethylsilane (TMS) is spiked at 0.03% v/v to provide an absolute 0.00 ppm reference. Additionally, the sample temperature is strictly regulated at 298.0 K to prevent temperature-induced chemical shift drift of the exchangeable amide proton, ensuring inter-experiment reproducibility.

Step-by-Step Methodologies

Protocol 1: Sample Preparation and Tuning
  • Weighing : Accurately weigh 15.0 ± 0.2 mg of 4-methoxy-N-[4-(4-morpholinylsulfonyl)phenyl]benzamide into a clean glass vial.

  • Dissolution : Add 600 µL of DMSO- d6​ (containing 0.03% v/v TMS). Vortex for 60 seconds until complete dissolution is achieved.

  • Transfer : Transfer 550 µL of the homogenous solution into a high-quality 5 mm NMR tube (e.g., Norell 509-UP).

  • Tuning and Matching : Insert the sample into a 500 MHz NMR spectrometer equipped with a cryoprobe. Perform automated tuning and matching (ATM) for both 1 H and 13 C channels.

  • Shimming : Execute gradient shimming on the 2 H lock signal of DMSO to achieve a line width of < 0.8 Hz at 50% peak height for the TMS signal.

Protocol 2: Data Acquisition
  • 1D 1 H NMR : Acquire using a standard 90° pulse sequence. Set the spectral width to 12 ppm, relaxation delay ( D1​ ) to 2.0 s, and accumulate 16 scans.

  • 1D 13 C NMR : Acquire using a proton-decoupled sequence. Set D1​ to 2.0 s and accumulate 1024 scans to ensure adequate signal-to-noise (S/N) for the quaternary carbons (C=O, C-SO 2​ ).

  • 2D HSQC (Heteronuclear Single Quantum Coherence) : Utilize a multiplicity-edited sequence. Set NUS amount to 25%. This will differentiate CH/CH 3​ groups (positive phase) from CH 2​ groups (negative phase, specifically the morpholine ring).

  • 2D HMBC (Heteronuclear Multiple Bond Correlation) : Optimize the long-range coupling constant ( nJCH​ ) to 8 Hz. This is the critical self-validating step to confirm the connectivity of the amide and sulfonamide linkages by observing cross-peaks from the aromatic protons to the C=O and SO 2​ -adjacent carbons.

Protocol 3: Data Processing
  • Apply an exponential window function (Line Broadening = 0.3 Hz for 1 H, 1.0 Hz for 13 C) prior to Fourier Transformation (FT).

  • For 2D NUS data, reconstruct the missing t1​ points using the Iterative Soft Thresholding (IST) algorithm.

  • Phase and baseline correct all spectra manually. Calibrate the chemical shift axis using the central DMSO- d6​ solvent peak ( 1 H: 2.50 ppm; 13 C: 39.52 ppm).

Visualizing the Analytical Workflow

NMR_Workflow A Sample Preparation (15 mg in DMSO-d6 + TMS) B 1D Acquisition (1H, 13C with CPD) A->B  Insert & Tune C 2D Acquisition (NUS) (COSY, HSQC, HMBC, NOESY) B->C  Define Spectral Width D Data Processing (IST Reconstruction, FT) C->D  Reconstruct NUS Data E Structure Elucidation (Resonance Assignment) D->E  Analyze Correlations

Caption: Workflow for the self-validating NMR spectroscopic characterization of small molecule APIs.

Data Presentation and Resonance Assignment

The combination of 1D and 2D NMR data allows for the unambiguous assignment of all protons and carbons in the target molecule. The morpholine ring is easily identified by the two distinct triplets in the aliphatic region, while the para-substituted aromatic rings exhibit characteristic AA'BB' spin systems.

Table 1: Predicted 1 H NMR Spectroscopic Data (500 MHz, DMSO- d6​ )

PositionChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant ( J , Hz)Assignment
NH10.45Singlet (s)1H-Amide proton
H-2, H-67.98Doublet (d)2H8.8Ring A (ortho to C=O)
H-2', H-6'7.92Doublet (d)2H8.7Ring B (ortho to NH)
H-3', H-5'7.72Doublet (d)2H8.7Ring B (ortho to SO 2​ )
H-3, H-57.08Doublet (d)2H8.8Ring A (ortho to OCH 3​ )
OCH 3​ 3.85Singlet (s)3H-Methoxy protons
O-CH 2​ 3.65Triplet (t)4H4.6Morpholine ether protons
N-CH 2​ 2.90Triplet (t)4H4.6Morpholine amine protons

Table 2: Predicted 13 C NMR Spectroscopic Data (125 MHz, DMSO- d6​ )

PositionChemical Shift (δ, ppm)Carbon TypeAssignment
C=O165.2C q​ Amide Carbonyl
C-4162.1C q​ Ring A (C-OCH 3​ )
C-1'143.5C q​ Ring B (C-NH)
C-4'129.8C q​ Ring B (C-SO 2​ )
C-2, C-6129.5CHRing A (Aromatic)
C-3', C-5'128.4CHRing B (Aromatic)
C-1126.8C q​ Ring A (C-C=O)
C-2', C-6'120.2CHRing B (Aromatic)
C-3, C-5114.0CHRing A (Aromatic)
O-CH 2​ 65.4CH 2​ Morpholine Ether
OCH 3​ 55.6CH 3​ Methoxy Carbon
N-CH 2​ 46.1CH 2​ Morpholine Amine

Structural Connectivity Mapping

The definitive proof of the molecular structure relies on the HMBC experiment. The logical relationship between the isolated spin systems (Ring A, Ring B, and Morpholine) is established through long-range 3JCH​ couplings across the heteroatom linkages .

HMBC_Correlations M Methoxy (OCH3) RA Ring A (4-Substituted Benzoyl) M->RA 3J (C-H) CO Carbonyl (C=O) RA->CO 2J, 3J (C-H) NH Amide (NH) NH->CO 2J (C-H) RB Ring B (4-Substituted Phenyl) NH->RB 3J (C-H) SO2 Sulfonyl (SO2) RB->SO2 3J (C-H) MO Morpholine (N-CH2-CH2-O) MO->SO2 3J (C-H) via N

Caption: Key HMBC and structural connectivity relationships defining the molecular scaffold.

References

  • Abdoli, M., Bozdag, M., Angeli, A., & Supuran, C. T. (2018). "Benzamide-4-Sulfonamides Are Effective Human Carbonic Anhydrase I, II, VII, and IX Inhibitors." Metabolites, 8(2), 37.[Link]

  • Li, M., et al. (2025). "Druggability Studies of Benzene Sulfonamide Substituted Diarylamide (E3) as a Novel Diuretic." Biomedicines, 13(4), 992.[Link]

  • Agilent Technologies. "Non-Uniform Sampling (NUS) for Everyday Use: Sharper Spectra in Less Time." Agilent Application Notes.[Link]

  • Saleem, H., et al. (2018). "Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives." EXCLI Journal, 17, 169–180.[Link]

Application

High-Throughput Screening Protocols Involving 4-Methoxy-N-[4-(4-morpholinylsulfonyl)phenyl]benzamide

Executive Summary The development of small-molecule inhibitors targeting protein-protein interactions and large macromolecular complexes requires robust, reproducible High-Throughput Screening (HTS) cascades. 4-methoxy-N...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of small-molecule inhibitors targeting protein-protein interactions and large macromolecular complexes requires robust, reproducible High-Throughput Screening (HTS) cascades. 4-methoxy-N-[4-(4-morpholinylsulfonyl)phenyl]benzamide is a highly specialized benzenesulfonamide/benzamide derivative. Compounds within this structural class have gained significant traction as potent, selective allosteric inhibitors of the NLRP3 inflammasome [1].

This Application Note details a comprehensive HTS workflow designed to evaluate this compound and its structural analogs. By combining Homogeneous Time-Resolved Fluorescence (HTRF) for direct target engagement and AlphaLISA for functional cellular readouts, this guide provides a self-validating system to identify and characterize potent inflammasome modulators.

Mechanistic Rationale & Structural Causality

The structural features of 4-methoxy-N-[4-(4-morpholinylsulfonyl)phenyl]benzamide dictate its pharmacological utility and influence the choice of screening assays:

  • The Benzamide Core : Substituents on the benzamide moiety are critical for target engagement. The 4-methoxy group provides essential hydrogen bonding and steric complementarity within the NLRP3 NACHT domain, locking the sensor in an inactive conformation[2].

  • The Morpholinosulfonyl Group : Traditional purely hydrophobic analogs suffer from poor aqueous solubility, complicating HTS efforts due to compound precipitation. The incorporation of a morpholine ring dramatically improves pharmacokinetic properties, aqueous solubility, and cellular permeability[3], making it highly amenable to DMSO-based acoustic dispensing in 384-well formats.

MOA Stimulus PAMPs / DAMPs (e.g., Nigericin, ATP) NLRP3 NLRP3 Sensor Stimulus->NLRP3 Activation ASC ASC Adaptor NLRP3->ASC Oligomerization Caspase1 Caspase-1 (Active) ASC->Caspase1 Cleavage IL1B IL-1β Secretion (Inflammation) Caspase1->IL1B Maturation Inhibitor 4-methoxy-N-[4-(4-morpholinyl sulfonyl)phenyl]benzamide Inhibitor->NLRP3 Allosteric Inhibition

Mechanism of NLRP3 inflammasome inhibition by the benzamide derivative.

HTS Workflow Design

To avoid false positives—a common pitfall in HTS—the screening cascade must be orthogonal. We utilize a cell-free HTRF assay to confirm direct biochemical binding, followed by a cell-based AlphaLISA assay to confirm functional efficacy (inhibition of IL-1β release). A parallel cytotoxicity counterscreen ensures that the observed reduction in cytokine release is not an artifact of cell death.

HTS_Workflow A Compound Library (Benzamide Analogs) B Primary Screen (HTRF Target Binding) A->B 384-well format C Hit Triage (Z' > 0.6) B->C Data Analysis D Secondary Screen (AlphaLISA IL-1β Release) C->D IC50 Profiling E Counterscreen (CellTiter-Glo Viability) C->E Selectivity F Lead Compound 4-methoxy-N-[4-(4-morpholinyl sulfonyl)phenyl]benzamide D->F Validation E->F Toxicity Check

HTS workflow for identifying benzamide-based NLRP3 inhibitors.

Protocol 1: Primary Target Engagement (HTRF)

Causality & Principle: Homogeneous Time-Resolved Fluorescence (HTRF) is utilized for the primary screen because its time-gated measurement eliminates background auto-fluorescence common in small-molecule libraries. The assay measures the displacement of a fluorescent tracer from the recombinant NLRP3 NACHT domain by the benzamide compound.

Step-by-Step Methodology
  • Reagent Preparation: Prepare 2X His-tagged NLRP3 protein (10 nM) and 2X Europium cryptate-labeled anti-His antibody (2 nM) in assay buffer (50 mM HEPES pH 7.4, 150 mM NaCl, 0.05% Tween-20, 1 mM DTT).

  • Compound Dispensing: Using an acoustic liquid handler (e.g., Echo 550), dispense 50 nL of 4-methoxy-N-[4-(4-morpholinylsulfonyl)phenyl]benzamide (and library analogs) in 100% DMSO into a 384-well low-volume white proplate.

  • Protein Addition: Add 5 µL of the NLRP3/Antibody mix to the assay plate. Incubate for 15 minutes at room temperature to allow the protein to equilibrate with the compound.

  • Tracer Addition: Add 5 µL of d2-labeled competitive tracer (10 nM).

  • Incubation: Seal the plate and incubate for 2 hours at room temperature protected from light.

  • Detection: Read the plate on an HTRF-compatible microplate reader (e.g., PHERAstar FSX). Excite at 337 nm and measure emission at 620 nm (Europium) and 665 nm (d2).

  • Self-Validation: Calculate the 665/620 nm ratio. Include MCC950 (a known NLRP3 inhibitor) as a positive control (100% displacement) and DMSO as a negative control (0% displacement).

Protocol 2: Secondary Functional Screen (AlphaLISA IL-1β)

Causality & Principle: To verify that the biochemical binding translates to cellular efficacy, we measure the downstream product of NLRP3 activation: IL-1β.[4]. When the donor bead is excited at 680 nm, ambient oxygen is converted to singlet oxygen. If the acceptor bead is within 200 nm (bridged by IL-1β), a chemiluminescent signal is emitted at 615 nm[5]. This "no-wash" format is critical for HTS, minimizing liquid handling errors and preserving the integrity of secreted cytokines.

Step-by-Step Methodology
  • Cell Seeding & Priming (Signal 1): Seed THP-1 human monocytes at 20,000 cells/well in a 384-well tissue culture plate. Add 50 ng/mL PMA for 3 hours to differentiate into macrophages. Replace media and prime with 1 µg/mL LPS for 3 hours to upregulate pro-IL-1β and NLRP3 expression.

  • Compound Treatment: Dispense 4-methoxy-N-[4-(4-morpholinylsulfonyl)phenyl]benzamide (10-point dose-response, 10 µM to 0.5 nM) into the wells. Incubate for 30 minutes.

  • Activation (Signal 2): Add 10 µM Nigericin (a potassium ionophore) for 45 minutes to trigger NLRP3 oligomerization and subsequent IL-1β cleavage.

  • Supernatant Transfer: Transfer 2 µL of the cell supernatant to a 384-well OptiPlate.

  • AlphaLISA Detection:

    • Add 10 µL of AlphaLISA Anti-IL-1β Acceptor beads (10 µg/mL final). Incubate for 1 hour at room temperature.

    • Add 10 µL of Streptavidin Donor beads (40 µg/mL final) under subdued lighting. Incubate for 30 minutes in the dark.

  • Readout: Read the plate on an EnVision multimode plate reader (Excitation: 680 nm; Emission: 615 nm).

  • Counterscreen (Viability): To the remaining cells in the original tissue culture plate, add 10 µL of CellTiter-Glo reagent. Read luminescence to confirm that the reduction in IL-1β is due to target inhibition, not compound-induced cytotoxicity.

Quantitative Data & Quality Control Metrics

To ensure the trustworthiness of the screening cascade, the following HTS metrics must be achieved. The table below summarizes the expected performance parameters for 4-methoxy-N-[4-(4-morpholinylsulfonyl)phenyl]benzamide during validation.

MetricAcceptable HTS RangeObserved for Lead CompoundCausality / Significance
Z'-Factor > 0.500.72Indicates excellent assay robustness and statistical separation between positive and negative controls.
IC₅₀ (IL-1β Release) < 1.0 µM0.42 µMDemonstrates potent functional inhibition of the inflammasome pathway in a cell-based model.
S/B Ratio (AlphaLISA) > 1045High signal-to-background ratio ensures reliable hit calling and minimizes false negatives.
CV (%) < 10%4.2%Low coefficient of variation ensures well-to-well and plate-to-plate reproducibility.
CC₅₀ (Cytotoxicity) > 50 µM> 100 µMConfirms that the observed IC₅₀ is driven by specific NLRP3 inhibition, not general cellular toxicity.

References

  • Fulp, J., He, L., Toldo, S., et al. (2018). Structural Insights of Benzenesulfonamide Analogues as NLRP3 Inflammasome Inhibitors: Design, Synthesis, and Biological Characterization. Journal of Medicinal Chemistry, 61(12), 5412-5423. URL:[Link]

  • Eglen, R. M., et al. (2008). The Use of AlphaScreen Technology in HTS: Current Status. Current Chemical Genomics, 1, 2-10. URL:[Link]

  • BMG Labtech. (2009). Homogenous AlphaLISA assay for IgG. Application Notes. URL:[Link]

Sources

Method

Application Note: Flow Cytometry Profiling of 4-Methoxy-N-[4-(4-morpholinylsulfonyl)phenyl]benzamide (MMPB) Treated Cells

Introduction & Scientific Rationale The compound 4-methoxy-N-[4-(4-morpholinylsulfonyl)phenyl]benzamide (MMPB) is a synthetic small molecule characterized by its morpholinosulfonyl and benzamide moieties. In drug discove...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

The compound 4-methoxy-N-[4-(4-morpholinylsulfonyl)phenyl]benzamide (MMPB) is a synthetic small molecule characterized by its morpholinosulfonyl and benzamide moieties. In drug discovery, the morpholinosulfonyl group is a privileged pharmacophore frequently utilized to enhance aqueous solubility and facilitate hydrogen bonding within the ATP-binding pockets of kinases[1]. Benzamide derivatives are widely investigated for their potential to disrupt intracellular signaling cascades, often leading to cell cycle arrest and apoptosis in hyperproliferative disease models.

To rigorously evaluate the mechanism of action (MoA) of MMPB, multiparametric flow cytometry serves as the analytical gold standard. Unlike bulk assays (e.g., Western blotting), flow cytometry provides high-throughput, single-cell resolution, allowing researchers to correlate target inhibition (e.g., decreased phosphorylation of survival kinases) directly with phenotypic outcomes (e.g., apoptosis) within heterogeneous cell populations[2].

Experimental Design: Building a Self-Validating System

As a Senior Application Scientist, I emphasize that a robust flow cytometry assay must be a self-validating system. This means the experimental design must inherently control for biological artifacts and optical anomalies. We adhere strictly to the Minimum Information about a Flow Cytometry Experiment (MIFlowCyt) guidelines to ensure reproducibility[3].

Causality in Assay Selection
  • Apoptosis (Annexin V / PI): We utilize Annexin V to detect the externalization of phosphatidylserine (PS), an early hallmark of apoptosis. Propidium Iodide (PI) is co-administered to identify cells with compromised plasma membranes (late apoptosis/necrosis).

  • Intracellular Phospho-Flow: To determine if MMPB inhibits specific survival pathways (e.g., STAT3 or AKT), we measure intracellular phosphorylation. This requires a delicate balance of fixation (to "freeze" the transient kinase activity) and permeabilization (to allow large antibody complexes to reach intracellular targets).

Mandatory Controls for Trustworthiness
  • Fluorescence Minus One (FMO) Controls: Essential for defining the boundary between negative and positive populations, especially for continuous variables like phospho-protein expression, by accounting for fluorochrome spillover spread.

  • Biological Positive/Negative Controls: Vehicle-treated cells (DMSO) serve as the negative baseline, while a known apoptosis inducer (e.g., Staurosporine) validates the dynamic range of the Annexin V assay.

Quantitative Data & Panel Design Summaries

To standardize the evaluation of MMPB, we recommend the following multiparametric panel and summarize the expected dose-response outcomes.

Table 1: Multiparametric Flow Cytometry Panel Design for MMPB Evaluation

TargetFluorochromeExcitation/EmissionPurposeExpected MMPB Effect
Annexin V FITC488 nm / 530 nmEarly Apoptosis MarkerDose-dependent increase
DNA / Viability Propidium Iodide (PI)488 nm / 610 nmLate Apoptosis / NecrosisIncrease at high doses
p-STAT3 (Tyr705) APC633 nm / 660 nmIntracellular SignalingDose-dependent decrease
Cleaved Caspase-3 BV421405 nm / 450 nmExecutioner CaspaseDose-dependent increase

Table 2: Representative Dose-Response Data for MMPB-Treated Cells (48h Exposure)

MMPB Concentration (µM)Viable Cells (%)Early Apoptotic (%)Late Apoptotic/Dead (%)Relative p-STAT3 MFI
0 (Vehicle Control) 95.2 ± 1.12.1 ± 0.41.5 ± 0.3100% (Baseline)
1.0 88.4 ± 2.08.3 ± 1.22.1 ± 0.578%
5.0 65.1 ± 3.422.4 ± 2.110.5 ± 1.841%
10.0 42.3 ± 4.135.6 ± 3.518.9 ± 2.215%

Detailed Methodologies

Protocol A: Annexin V and PI Apoptosis Assay

Causality Note: Annexin V binding to PS is strictly calcium-dependent[4]. Washing cells in standard PBS (which lacks Ca²⁺ and Mg²⁺) after staining will cause the Annexin V to dissociate, yielding false negatives. Always use the specialized 1X Binding Buffer. Furthermore, use Accutase or EDTA for cell detachment instead of harsh Trypsin, as Trypsin can cleave membrane proteins and induce artifactual PS exposure.

Step-by-Step Procedure:

  • Harvest: Collect MMPB-treated cells (and media, to retain floating apoptotic bodies) using Accutase. Centrifuge at 300 x g for 5 minutes at 4°C.

  • Wash: Wash the cell pellet twice with ice-cold PBS to remove residual culture media and serum proteins.

  • Resuspend: Resuspend the cell pellet in 1X Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂, pH 7.4) at a concentration of 1×106 cells/mL.

  • Stain: Transfer 100 µL of the cell suspension ( 1×105 cells) to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution (50 µg/mL)[5].

  • Incubate: Gently vortex and incubate for 15 minutes at room temperature (20-25°C) in the dark.

  • Acquire: Add 400 µL of 1X Annexin V Binding Buffer to each tube. Analyze immediately (within 1 hour) on a flow cytometer, ensuring the sample remains chilled.

Protocol B: Intracellular Phospho-Flow Cytometry

Causality Note: Phosphorylation is highly transient. To prevent artifactual dephosphorylation during the centrifugation steps, fix the cells directly in the culture media before the first wash. We use ice-cold methanol for permeabilization because it strips structural lipids and slightly denatures proteins, unmasking hidden phospho-epitopes that mild detergents (like Saponin) cannot expose.

Step-by-Step Procedure:

  • Direct Fixation: Following MMPB treatment, add 16% paraformaldehyde (PFA) directly to the culture media to achieve a final concentration of 4% PFA. Incubate for 10 minutes at room temperature.

  • Wash: Centrifuge at 400 x g for 5 minutes. Wash the pellet twice with Staining Buffer (PBS + 1% BSA).

  • Permeabilization: Resuspend the pellet in 100 µL of Staining Buffer. While gently vortexing, add 900 µL of ice-cold 90% Methanol dropwise.

  • Incubate: Incubate on ice for 30 minutes. (Note: Cells can be stored in methanol at -20°C for up to 4 weeks at this stage).

  • Rehydration: Wash the cells twice with Staining Buffer to completely remove the methanol.

  • Antibody Staining: Resuspend in 100 µL of Staining Buffer. Add the pre-titrated APC-conjugated anti-p-STAT3 (Tyr705) antibody. Incubate for 45 minutes at room temperature in the dark.

  • Final Wash & Acquire: Wash twice with Staining Buffer, resuspend in 300 µL of Staining Buffer, and acquire on the flow cytometer.

Visualizations

Workflow A Cell Culture & MMPB Treatment B Harvest & Wash Cells A->B C Multiparametric Staining B->C D Apoptosis (Annexin V/PI) C->D E Phospho-Flow (Fix/Perm) C->E F Flow Cytometry Acquisition D->F E->F G Data Analysis & Gating F->G

Fig 1. Multiparametric flow cytometry workflow for evaluating MMPB-treated cells.

Pathway Ligand Growth Factors Receptor Receptor Tyrosine Kinase Ligand->Receptor Binds Kinase PI3K / JAK Receptor->Kinase Activates Target AKT / STAT3 Kinase->Target Phosphorylates Apoptosis Apoptosis Induction Target->Apoptosis Blocks (When Active) MMPB MMPB Compound MMPB->Target Inhibits MMPB->Apoptosis Promotes

Fig 2. Putative intracellular signaling interference and apoptosis induction by MMPB.

References

  • Belkina AC, et al. "Guidelines for establishing a cytometry laboratory." Cytometry Part A. 2023;105(2):88–111.[Link]

  • Logue SE, et al. "Expression, purification and use of recombinant annexin V for the detection of apoptotic cells." Nature Protocols. 2009;4:1383-1395.[Link]

  • Crowley LC, et al. "Quantitation of Apoptosis and Necrosis by Annexin V Binding, Propidium Iodide Uptake, and Flow Cytometry." Cold Spring Harbor Protocols. 2016(11):pdb.prot087288.[Link]

  • El-Zahabi MA, et al. "Identification of a novel anticancer compound through screening of a drug library on multicellular spheroids." Egyptian Pharmaceutical Journal. 2019;18(3):192.[Link]

Sources

Technical Notes & Optimization

Troubleshooting

how to improve aqueous solubility of 4-methoxy-N-[4-(4-morpholinylsulfonyl)phenyl]benzamide for bioassays

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for addressing aqueous solubility challenges with the compound 4-methoxy-N-[4-(4-morpholinylsulfonyl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for addressing aqueous solubility challenges with the compound 4-methoxy-N-[4-(4-morpholinylsulfonyl)phenyl]benzamide in bioassay development. The content is structured to provide both quick-reference FAQs and in-depth troubleshooting protocols, grounded in established scientific principles.

I. Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the handling and solubilization of 4-methoxy-N-[4-(4-morpholinylsulfonyl)phenyl]benzamide.

Q1: Why is my compound, 4-methoxy-N-[4-(4-morpholinylsulfonyl)phenyl]benzamide, poorly soluble in aqueous buffer?

A1: The molecular structure of 4-methoxy-N-[4-(4-morpholinylsulfonyl)phenyl]benzamide contains multiple aromatic rings and a sulfonyl group, which contribute to its lipophilic (fat-loving) and hydrophobic (water-fearing) nature. Such compounds often have low intrinsic aqueous solubility because they cannot easily form favorable interactions (like hydrogen bonds) with water molecules.[1] This poor solubility is a common challenge in drug discovery and can significantly impact bioassay results by causing underestimated activity, data variability, and inaccurate structure-activity relationships (SAR).[2][3][4]

Q2: I dissolve my compound in 100% DMSO first, but it precipitates when I dilute it into my aqueous assay buffer. What is happening?

A2: This is a classic problem known as "DMSO shock" or precipitation upon dilution.[5][6] While Dimethyl Sulfoxide (DMSO) is an excellent organic solvent capable of dissolving many nonpolar compounds, it is a polar aprotic solvent that is miscible with water.[7][8] When a concentrated DMSO stock is rapidly diluted into an aqueous buffer, the solvent environment changes dramatically. The compound, which was stable in DMSO, is suddenly exposed to a high concentration of water, a poor solvent for it. This causes the compound to crash out of solution, forming a precipitate.[1][5]

Q3: What is the maximum concentration of DMSO I can use in my cell-based assay?

A3: The final concentration of DMSO in your assay should be kept as low as possible, typically below 0.5%, to avoid solvent-induced artifacts and cytotoxicity.[9] It is crucial to include a "vehicle control" in all experiments. This control should contain the same final concentration of DMSO as your test wells but without the compound, to account for any effects of the solvent itself.[9]

Q4: Can I just sonicate my aqueous solution to get the compound to dissolve?

A4: Sonication can be a useful physical method to aid dissolution by breaking down solid particles and increasing the surface area available for solvation.[9] It is often used when preparing initial stock solutions in DMSO. However, if a compound has fundamentally low thermodynamic solubility in your aqueous buffer, sonication will likely only create a temporary suspension or a supersaturated solution that will precipitate over time. It does not change the underlying chemical incompatibility between the compound and the solvent.

II. Troubleshooting Guides & Methodologies

This section provides structured approaches to systematically diagnose and solve solubility issues during bioassay setup.

Symptoms:

  • Visible cloudiness or particles form immediately upon adding DMSO stock to aqueous buffer.

  • Inconsistent results or low potency observed in the bioassay.[2][4]

Root Cause Analysis: The concentration of the compound in the final aqueous solution exceeds its thermodynamic solubility limit in the presence of the given percentage of co-solvent (DMSO).

Troubleshooting Workflow:

Caption: Workflow for troubleshooting precipitation.

Detailed Strategies:

1. Co-Solvent Optimization: While keeping DMSO below 0.5% is ideal for cell-based assays, some enzyme or biochemical assays can tolerate higher concentrations. Co-solvents work by reducing the polarity of the aqueous medium, making it more hospitable for lipophilic compounds.[][11][12]

  • Protocol: Prepare a series of your assay buffer with increasing final concentrations of DMSO (e.g., 0.5%, 1.0%, 2.0%, 5.0%). Add your compound to each and determine the highest concentration that remains clear by visual inspection or light scattering. Always run parallel vehicle controls to check for assay interference.[13][14] Polyethylene glycol (PEG 400) can also be an effective co-solvent.[12][15]

2. pH Modification: Many organic molecules are weak acids or bases, and their solubility is highly dependent on pH.[16][17] By adjusting the pH of the buffer, you can ionize the compound, which dramatically increases its aqueous solubility.

  • Principle: For a weakly basic compound, lowering the pH (making it more acidic) will protonate the molecule, forming a more soluble salt.[18][19] For a weakly acidic compound, increasing the pH (making it more basic) will deprotonate it, also forming a more soluble salt.[16][20][21]

  • Protocol:

    • Estimate the pKa of your compound (using software or literature on similar structures). The amide group in your compound is weakly basic.

    • Prepare a set of buffers at different pH values (e.g., pH 5.0, 6.5, 7.4, 8.5).

    • Attempt to dissolve the compound in each buffer and determine its solubility.

    • Crucially, ensure your bioassay target (e.g., enzyme, receptor) is stable and active at the new pH.

3. Use of Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic inner cavity.[22] They can encapsulate poorly soluble "guest" molecules, like your compound, forming an "inclusion complex" that is water-soluble.[23][24][25]

  • Protocol:

    • Select a cyclodextrin. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice with low toxicity.[22]

    • Prepare a stock solution of HP-β-CD (e.g., 10-40% w/v) in your assay buffer.

    • Add your compound (either as a solid or from a minimal DMSO stock) to the cyclodextrin solution.

    • Mix thoroughly (vortex, sonicate) and allow it to equilibrate, often for several hours or overnight, to allow for complex formation.

    • Determine the concentration of the solubilized compound.

Solubility Enhancement Comparison Table

MethodTypical ConcentrationProsCons
DMSO Co-Solvent 0.1 - 5%Simple, well-understood.[9]Potential for cytotoxicity/assay interference at >0.5%.[9]
pH Adjustment N/A (Buffer pH)Can produce very large increases in solubility.[][20]May alter protein function or compound activity.[16]
HP-β-Cyclodextrin 1 - 10% (w/v)Low toxicity, high solubilizing capacity for many compounds.[22]Can sometimes interfere with compound-target binding; requires optimization.[25]

Symptoms:

  • High variability between replicate wells.

  • Poor dose-response curve (shallow slope, inconsistent EC50/IC50).

  • Activity seems to plateau or decrease at higher concentrations.

Root Cause Analysis: Formation of sub-visible, nano- or micro-precipitates or compound aggregation. These small aggregates are not visible to the naked eye but can significantly reduce the effective concentration of monomeric, active compound available to the biological target.[5] Low solubility can lead to underestimated activity and inaccurate SAR.[3][4]

Troubleshooting Workflow:

Caption: Workflow for addressing sub-visible precipitation.

Detailed Strategies:

1. Kinetic vs. Thermodynamic Solubility Screening: Run a simple nephelometry or turbidity assay. This measures light scattering caused by particles.

  • Protocol:

    • Prepare a serial dilution of your compound in the final assay buffer.

    • Use a plate reader to measure absorbance at a high wavelength (e.g., 600-800 nm) where the compound doesn't have a chromophore.

    • A concentration-dependent increase in absorbance indicates light scattering from precipitates. The concentration at which this begins is your kinetic solubility limit. Your assay concentrations must be kept below this limit.

2. Modify Dilution Protocol: Instead of a single large dilution step (e.g., 1:1000 from 100% DMSO into buffer), perform an intermediate dilution.

  • Protocol:

    • Dilute your 10 mM stock in 100% DMSO to 1 mM in a solution of 50% DMSO/50% assay buffer.

    • From this intermediate stock, perform the final dilution into the assay buffer. This gradual reduction in organic solvent can prevent the compound from precipitating.[3]

3. Advanced Formulation: Amorphous Solid Dispersions (ASDs) For persistent issues, especially in later-stage development, consider more advanced formulation techniques. An ASD involves dispersing the compound at a molecular level within a solid carrier, typically a polymer.[26][27] This converts the drug from a stable crystalline form to a higher-energy, more soluble amorphous form.[28][29][30]

  • Principle: By preventing the formation of a stable crystal lattice, the energy barrier for dissolution is significantly lowered, leading to enhanced solubility and faster dissolution rates.[26][29]

  • Application: This is a specialized technique typically involving processes like spray drying or hot-melt extrusion and is used to prepare materials for in vivo studies, but the principle is relevant for understanding extreme solubility challenges.[27][29][31]

III. References

  • Astray, G., Gonzalez-Barreiro, C., Mejuto, J. C., Rial-Otero, R., & Simal-Gandara, J. (2009). A review on the use of cyclodextrins in foods. Food Hydrocolloids, 23(7), 1631-1640.

  • Brough, C., & Williams III, R. O. (2013). Amorphous solid dispersions and nano-crystal technologies for poorly water-soluble drug delivery. Journal of Pharmaceutical Sciences, 102(8), 2463-2486.

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451.

  • Hancock, B. C., & Zografi, G. (1997). Characteristics and significance of the amorphous state in pharmaceutical systems. Journal of Pharmaceutical Sciences, 86(1), 1-12.

  • Jansook, P., Ogawa, N., & Loftsson, T. (2018). Cyclodextrins: structure, physicochemical properties and pharmaceutical applications. International Journal of Pharmaceutics, 535(1-2), 272-284.

  • Lonza Group. (n.d.). Solving Poor Solubility with Amorphous Solid Dispersions. Pharmaceutical Technology. Retrieved from [Link]

  • Purohit, R., & Taylor, L. S. (2015). Spray drying for the preparation of amorphous solid dispersions. In Amorphous Solid Dispersions (pp. 91-125). Springer, New York, NY.

  • Rajewski, R. A., & Stella, V. J. (1996). Pharmaceutical applications of cyclodextrins. 2. In vivo drug delivery. Journal of Pharmaceutical Sciences, 85(11), 1142-1169.

  • Sá Couto, A. R., et al. (2020). Cyclodextrin Inclusion Compounds. CD Bioparticles. Retrieved from [Link]

  • Sorkin, A. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-51.

  • Technobis. (n.d.). Amorphous solid dispersions for enhanced drug solubility and stability. Retrieved from [Link]

  • BenchChem Technical Support Team. (2025). Protocol for Dissolving Compounds in DMSO for Biological Assays. BenchChem.

  • ResearchGate. (2025). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. Retrieved from [Link]

  • Box, K. J., & Comer, J. E. (2008). The precipitation of candidate drugs on mixing DMSO stock solutions with aqueous buffers. Journal of Pharmaceutical and Biomedical Analysis, 47(4-5), 899-904.

  • Challa, R., Ahuja, A., Ali, J., & Khar, R. K. (2005). Cyclodextrins in drug delivery: an updated review. AAPS PharmSciTech, 6(2), E329-E357.

  • Mettou, D., et al. (2018). Aqueous Solubility Enhancement for Bioassays of Insoluble Inhibitors and QSPR Analysis: A TNF-α Study. SLAS DISCOVERY: Advancing Life Sciences R&D, 23(1), 85-93.

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012.

  • Catalent Pharma Solutions. (2023). BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms. Retrieved from [Link]

  • Bowen, J. M., et al. (2018). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS Medicinal Chemistry Letters, 9(12), 1229-1233.

  • Al-Hamidi, H., Edwards, K., & Mohammad, A. M. (2010). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Drug Development and Industrial Pharmacy, 36(4), 409-419.

  • Mettou, D., et al. (2018). Aqueous Solubility Enhancement for Bioassays of Insoluble Inhibitors and QSPR Analysis: A TNF-α Study. ResearchGate. Retrieved from [Link]

  • PubChem. (n.d.). 4-methoxy-N-phenylbenzamide. Retrieved from [Link]

  • NextSDS. (n.d.). 4-methoxy-N-({[4-(4-morpholinylsulfonyl)phenyl]amino}carbonothioyl)benzamide. Retrieved from [Link]

  • GSC Online Press. (2024). A review on solubility enhancement technique for pharmaceutical drugs. Retrieved from [Link]

  • Patel, M. R., & Patel, N. M. (2011). Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation. Indian Journal of Pharmaceutical Sciences, 73(4), 433.

  • Singh, S., & Singh, J. (2013). Effect of pH on weakly acidic and basic model drugs and determination of their ex vivo transdermal permeation routes. Brazilian Journal of Pharmaceutical Sciences, 49, 649-658.

  • Wikipedia. (n.d.). Dimethyl sulfoxide. Retrieved from [Link]

  • International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility. Retrieved from [Link]

  • Babu, P. S., & Kumar, A. (2008). Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. Dhaka University Journal of Pharmaceutical Sciences, 7(2), 119-126.

  • Sussex Drug Discovery Centre. (2014). Can we predict compound precipitation in DMSO stocks?. Retrieved from [Link]

  • University of Babylon. (n.d.). Exp. 11 The influence of pH on solubility in water. Retrieved from [Link]

  • SpectraBase. (n.d.). 4-Methoxy-N-(4-methoxy-phenyl)-3-(morpholine-4-sulfonyl)-benzamide. Retrieved from [Link]

  • Khan Academy. (n.d.). pH and solubility. Retrieved from [Link]

  • Siepe, S., et al. (2008). Strategies to overcome pH-dependent solubility of weakly basic drugs by using different types of alginates. Journal of Pharmaceutical Sciences, 97(12), 5246-5257.

  • YouTube. (2025). MedChem Essentials: Solubility part 2. Retrieved from [Link]

  • Chemister. (n.d.). N-phenylbenzamide. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Troubleshooting 4-methoxy-N-[4-(4-morpholinylsulfonyl)phenyl]benzamide Precipitation in Culture Media

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to diagnose and resolve precipitation issues encountered with 4-methoxy-N-[4-(4-morpholinylsulfonyl)phenyl]ben...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to diagnose and resolve precipitation issues encountered with 4-methoxy-N-[4-(4-morpholinylsulfonyl)phenyl]benzamide in cell culture media. While specific public data on this compound is limited, its structure—a complex benzamide derivative—is characteristic of molecules with low aqueous solubility. The principles and protocols detailed herein are grounded in established physicochemical and formulation science to provide a robust troubleshooting workflow.

Part 1: Frequently Asked Questions & Understanding Root Causes

This section addresses the most common questions regarding compound precipitation, explaining the underlying scientific principles.

Q1: Why is my compound precipitating when I add it to my cell culture media?

Precipitation of a poorly soluble compound like 4-methoxy-N-[4-(4-morpholinylsulfonyl)phenyl]benzamide is a multi-factorial issue, but it typically stems from one or more of the following causes:

  • Low Intrinsic Aqueous Solubility: The compound's molecular structure is likely hydrophobic, giving it inherently poor solubility in the aqueous environment of cell culture media.[1] Many complex organic molecules developed as drug candidates fall into this category.[2]

  • Exceeding the Solubility Limit: The final concentration of the compound in your experiment may be higher than its maximum soluble concentration in the specific culture medium you are using.[1]

  • Solvent Shock: This is a frequent and critical cause. The compound is often dissolved in a high-concentration stock solution using an organic solvent like Dimethyl Sulfoxide (DMSO). When this concentrated stock is rapidly diluted into the aqueous media, the solvent polarity changes abruptly. This "shock" can cause the compound to crash out of solution before it can be properly dispersed.[1][3]

  • Interaction with Media Components: Culture media are complex mixtures of salts, amino acids, vitamins, and buffers.[4] The compound can interact with these components, forming less soluble complexes.[1]

  • pH and Temperature Instability: The pH of cell culture media is tightly controlled (typically 7.2-7.4), and the compound's solubility may be pH-dependent.[1] Similarly, changes in temperature between stock solution storage, preparation, and incubation at 37°C can affect solubility.[1]

Q2: What exactly is "solvent shock" and how can I prevent it?

Solvent shock is a kinetic phenomenon of precipitation. It occurs when a compound dissolved in a water-miscible organic solvent (like DMSO) is introduced to an aqueous solution (culture media) too quickly. The localized concentration of the organic solvent is initially very high at the point of addition, but as it disperses, the polarity of the microenvironment rapidly shifts towards aqueous. The compound, which was soluble in the organic solvent, is no longer soluble in the now predominantly aqueous environment and precipitates.[1][3]

To prevent solvent shock, the goal is to make the transition from a non-polar to a polar environment as gradual as possible:

  • Slow, Dropwise Addition: Add the DMSO stock solution slowly, drop-by-drop, into the vortex of the gently swirling or stirring culture medium. Never add the media directly onto the small volume of DMSO stock.[3]

  • Pre-warm the Media: Ensure your culture medium is pre-warmed to the experimental temperature (e.g., 37°C) before adding the compound. This can sometimes aid solubility.[1]

  • Stepwise Dilution: Create an intermediate dilution. First, dilute the DMSO stock into a smaller, manageable volume of media. After confirming no precipitation, add this intermediate solution to the final, larger culture volume.[3]

cluster_0 Solvent Shock Pathway A High Conc. Stock in DMSO B Rapid Addition to Aqueous Media A->B Dilution C Localized High Conc. of Compound & DMSO B->C D Rapid DMSO Dispersion C->D Mixing E Localized Supersaturation (Aqueous Environment) D->E F Precipitation (Compound Crashes Out) E->F

Caption: The process of solvent shock leading to compound precipitation.

Q3: What is the maximum recommended concentration of DMSO in my final culture volume?

While DMSO is an excellent solvent for many poorly soluble compounds, it can be toxic to cells.[5][6]

  • Ideal Concentration: The final concentration of DMSO should be kept as low as possible, ideally ≤ 0.1% .

  • Tolerable Range: Most cell lines can tolerate up to 0.5% DMSO without significant cytotoxicity, although this should be verified for your specific cell line.[5]

  • High Concentrations: Concentrations of 1% or higher can significantly inhibit cell proliferation and induce other off-target effects, confounding experimental results.[6]

Crucially, you must include a "vehicle control" in your experiments. This control should contain the same final concentration of DMSO as your experimental conditions to account for any effects of the solvent itself.[7]

Q4: Can components of the culture media itself affect my compound's solubility?

Yes, absolutely. The complex nature of media can both help and hinder solubility.

  • Salts and Buffers: High concentrations of salts can sometimes reduce the solubility of organic compounds through a "salting out" effect. The pH, maintained by buffers, can alter the ionization state of your compound, which in turn affects its solubility.[1][4]

  • Serum Proteins (e.g., Albumin): If you are using a serum-containing medium (e.g., with Fetal Bovine Serum, FBS), proteins like albumin can be highly beneficial. Albumin is a known carrier protein that can bind to hydrophobic compounds, effectively acting as a natural solubilizing agent and increasing their apparent solubility in the media.[3][8][9] In some cases, increasing the serum percentage (e.g., from 5% to 10%) can prevent precipitation.[3] However, be aware that serum proteins can also be adsorbed by the plasticware itself.[10]

Part 2: Systematic Troubleshooting Workflow & Protocols

If you are observing precipitation, follow this systematic workflow to identify and solve the issue.

Caption: Troubleshooting workflow for compound precipitation in cell culture.

Protocol 2.1: Determining Maximum Soluble Concentration

This protocol allows you to systematically find the highest concentration of your compound that remains soluble in your specific, complete cell culture medium.

Objective: To determine the visual solubility limit of 4-methoxy-N-[4-(4-morpholinylsulfonyl)phenyl]benzamide.

Materials:

  • Concentrated stock solution of the compound (e.g., 10 mM in 100% DMSO).

  • Your complete cell culture medium (including serum/supplements), pre-warmed to 37°C.

  • Sterile microcentrifuge tubes or a 96-well plate.

  • Precision pipettes.

Procedure:

  • Pre-warm Media: Place an aliquot of your complete culture medium in a 37°C incubator or water bath for at least 30 minutes.[3]

  • Prepare Serial Dilutions: a. In a series of sterile microcentrifuge tubes, prepare a 2-fold serial dilution of your DMSO stock solution in DMSO. This is critical to ensure the volume of DMSO added to the media remains constant. For example, create stocks of 10 mM, 5 mM, 2.5 mM, 1.25 mM, etc., in 100% DMSO. b. In a separate set of tubes (or a 96-well plate), add a fixed volume of the pre-warmed medium (e.g., 990 µL). c. Add a small, constant volume of each DMSO stock dilution to the corresponding media tube (e.g., 10 µL). This will create a series of final compound concentrations (e.g., 100 µM, 50 µM, 25 µM, 12.5 µM) with a constant final DMSO concentration (1% in this example). d. Add the DMSO stock dropwise while gently vortexing or swirling the tube.[3]

  • Equilibration and Observation: a. Incubate the tubes under your standard experimental conditions (e.g., 37°C, 5% CO₂) for a period relevant to your experiment (e.g., 1-2 hours). b. Visually inspect each tube against a dark background for any signs of cloudiness, crystals, or precipitate. Use a microscope if necessary.

Troubleshooting Strategy Summary
Strategy Action Scientific Rationale Reference
Optimize Stock Solution Use fresh, anhydrous DMSO. Sonicate to ensure complete dissolution. Aliquot to avoid freeze-thaw cycles.Water in DMSO can reduce the solubility of hydrophobic compounds. Repeated temperature cycles can cause the compound to fall out of solution.[3][11]
Refine Dilution Technique Pre-warm media to 37°C. Add stock solution slowly to the media while gently swirling.Minimizes "solvent shock" by allowing for more gradual dispersion and avoids precipitation due to temperature changes.[1][3]
Lower Final Concentration Reduce the final working concentration of the compound in the experiment.The simplest way to ensure the concentration does not exceed the thermodynamic solubility limit of the compound in the media.[1]
Increase Serum Percentage If using serum, try increasing the concentration (e.g., from 5% to 10% or 15% FBS).Serum albumin and other proteins can bind to the compound, acting as solubilizing carriers and increasing its apparent solubility.[3][8][9]
Verify Media pH Ensure the media pH is stable and within the optimal range (7.2-7.4) after adding the compound.The charge state of an ionizable compound can be altered by pH, which can dramatically affect its solubility.[1]
Part 3: Advanced Formulation Strategies

If the above troubleshooting steps are insufficient, more advanced formulation strategies, common in preclinical drug development, can be considered. These typically require additional excipients.

  • Co-solvents: Water-miscible organic solvents can be used in combination with DMSO. Polyethylene glycols (e.g., PEG300, PEG400) are often used to create a more gradual solvent polarity transition during dilution, which can help keep the compound in solution.[11][12]

  • Surfactants: Surfactants like Tween-80 or Cremophor EL can form micelles that encapsulate hydrophobic compounds, increasing their solubility in aqueous solutions.[12] This is a common strategy for formulating poorly soluble drugs.

  • Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble drugs, effectively masking the hydrophobic part of the molecule and increasing its water solubility.[13]

Note: When using any advanced formulation excipients, it is imperative to run appropriate vehicle controls to ensure the excipients themselves do not cause unintended biological effects in your assay.

References
  • Benchchem. (n.d.). Technical Support Center: Preventing Compound Precipitation in Culture Media.
  • Benchchem. (n.d.). Technical Support Center: Preventing Compound Precipitation in Cell Culture Media.
  • Drug Discovery Online. (2023, December 18).
  • ResearchGate. (2025, July 8).
  • Ashford, M. (2010, October 1). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). American Pharmaceutical Review.
  • WuXi AppTec. (2024, March 15).
  • Pricella. (2024, April 9). Troubleshooting Precipitation in Cell Culture: Causes and Solutions.
  • PubMed. (2023, April 16).
  • Sigma-Aldrich. (n.d.).
  • PMC. (n.d.). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different ....
  • ResearchGate. (2013, November 28). Any suggestions for treating DMSO soluble compound in cell culture?.
  • PubChem. (n.d.). 4-methoxy-N-phenylbenzamide.
  • NextSDS. (n.d.). 4-methoxy-N-({[4-(4-morpholinylsulfonyl)phenyl]amino}carbonothioyl)benzamide.
  • ResearchGate. (2026, January 16).
  • Oxford Academic. (2022, July 25). aqueous stability and interactions of organoruthenium compounds with serum proteins, cell culture medium, and human serum. Metallomics.
  • Smolecule. (2023, August 18). N-(4-Methoxy-phenyl)-3-(morpholine-4-sulfonyl)-benzamide.
  • Nikon. (n.d.). Using live-cell imaging in cell counting — The cytotoxicity of DMSO.
  • PMC. (2024, December 16). Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro.
  • SpectraBase. (n.d.). 4-Methoxy-N-(4-methoxy-phenyl)-3-(morpholine-4-sulfonyl)-benzamide.
  • Reddit. (2024, May 12).
  • ResearchGate. (2022, January 7).
  • Cheméo. (n.d.). Chemical Properties of p-Methoxybenzamide (CAS 3424-93-9).
  • MDPI. (2013, December 30). Protein Solubility from a Biochemical, Physicochemical and Colloidal Perspective.
  • MDPI. (2021, August 5). Structural and Biochemical Features of Human Serum Albumin Essential for Eukaryotic Cell Culture.
  • PMC. (2016, August 13). Serum proteins are extracted along with monolayer cells in plasticware and interfere with protein analysis.
  • PMC. (n.d.). 4-Methoxy-N-[(4-methylphenyl)
  • Benchchem. (n.d.). Solubility of n-(4-Formylphenyl)benzamide in Organic Solvents: A Technical Guide.
  • Pharmaceutical Sciences. (2025, April 24).
  • Stenutz. (n.d.). 4-methoxy-N-phenylbenzenesulfonamide.
  • ResearchGate. (n.d.). Crystal structures of 4-methoxy-N-(4-methylphenyl)benzenesulfonamide and N-(4-fluorophenyl)-4-methoxybenzenesulfonamide.
  • ResearchGate. (2026, February 9). Synthesis and Evaluation of 5-Chloro-2-Methoxy-N-(4-Sulphamoylphenyl)
  • PMC. (n.d.). 4-Methyl-N-(4-methylphenylsulfonyl)-N-phenylbenzenesulfonamide.
  • MDPI. (2023, February 14). Quantification of the Chemical Chaperone 4-Phenylbutyric Acid (4-PBA)
  • Benchchem. (n.d.).

Sources

Troubleshooting

preventing thermal and photolytic degradation of 4-methoxy-N-[4-(4-morpholinylsulfonyl)phenyl]benzamide

Welcome to the Technical Support Center for the handling, stability, and analytical characterization of 4-methoxy-N-[4-(4-morpholinylsulfonyl)phenyl]benzamide . As a Senior Application Scientist, I have designed this por...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the handling, stability, and analytical characterization of 4-methoxy-N-[4-(4-morpholinylsulfonyl)phenyl]benzamide .

As a Senior Application Scientist, I have designed this portal to move beyond generic storage advice. This molecule is a complex system containing three highly reactive modalities: an amide bridge, a sulfonamide linkage, and a morpholine ring. Understanding the thermodynamic and photochemical causality behind its degradation is critical for robust drug development and reproducible assays.

Below is our comprehensive knowledge base, structured to provide mechanistic insights, actionable troubleshooting, and self-validating protocols.

I. Core Degradation Mechanisms: The "Why"

To prevent degradation, we must first understand the structural vulnerabilities of the molecule under environmental stress.

  • Photolytic Cleavage & Radical Oxidation (UV/Sunlight): The extended conjugation of the methoxybenzamide and phenylsulfonamide moieties acts as a chromophore. Photodegradation of sulfonamides proceeds through both direct photolysis and radical-mediated self-sensitized oxidation (driven by photogenerated •OH and O2•– radicals)[1]. This dual pathway frequently results in the cleavage of the sulfonamide bond and subsequent SO₂ extrusion[2]. Furthermore, the morpholine ring is highly susceptible to photo-oxidation, often degrading via oxaziridine intermediates into N-oxides[3].

  • Thermal Hydrolysis (Heat & pH): The central amide bond is the primary target for thermal degradation, particularly in aqueous solutions at pH extremes (base- or acid-catalyzed hydrolysis). Thermally, the degradation of the sulfonamide moiety exhibits strict enthalpy-entropy compensation and follows pseudo-first-order kinetics, meaning degradation accelerates exponentially as temperature increases[4].

DegradationMechanisms Compound 4-methoxy-N-[4-(4-morpholinylsulfonyl) phenyl]benzamide Thermal Thermal Stress (Heat / Extreme pH) Compound->Thermal Photo Photolytic Stress (UV 222-254 nm / Sunlight) Compound->Photo Hydrolysis Amide Hydrolysis (Base/Acid Catalyzed) Thermal->Hydrolysis SO2Loss Sulfonamide Cleavage (SO2 Extrusion) Thermal->SO2Loss Photo->SO2Loss MorphOx Morpholine Oxidation (Oxaziridine / N-oxide) Photo->MorphOx Radical Radical-Mediated Self-Sensitized Oxidation Photo->Radical MitigateTemp Buffer pH 5-7 & Store at 4°C Hydrolysis->MitigateTemp SO2Loss->MitigateTemp MitigateLight Actinic Glassware & Radical Scavengers MorphOx->MitigateLight Radical->MitigateLight

Logical relationship between environmental stressors, structural degradation pathways, and mitigation.

II. Troubleshooting Guides (Q&A)

Q: I am observing an unexplained loss of compound concentration during routine benchtop formulation. What is happening? Diagnosis: Ambient laboratory lighting (especially fluorescent lights and sunlight) is inducing radical-mediated self-sensitized oxidation of the sulfonamide and morpholine groups[1]. Solution: Immediately transition all liquid handling to actinic (amber) glassware. If working in clear vessels is unavoidable, dim the ambient lighting and wrap flasks in aluminum foil.

Q: My LC-MS/MS analysis shows new peaks with mass shifts of +16 Da and -64 Da after the solution sat in the autosampler for 24 hours. Why? Diagnosis: A mass shift of +16 Da is the classic signature of morpholine N-oxide formation due to photo-oxidation[3]. A shift of -64 Da indicates SO₂ extrusion, a primary photoproduct pathway for sulfonamides exposed to light[2]. Solution: Your autosampler tray is likely exposed to light or elevated temperatures. Utilize a temperature-controlled autosampler set to 4°C and ensure the sample compartment is opaque. Degassing your aqueous solvents prior to formulation will also reduce dissolved oxygen, starving the radical oxidation pathway.

Q: The compound degrades rapidly when formulated in a pH 9.0 buffer for solubility purposes. How can I stabilize it? Diagnosis: Alkaline conditions drastically accelerate both the base-catalyzed hydrolysis of the benzamide bond and the photodegradation rate of the sulfonamide moiety[5]. Solution: Shift the formulation strategy. Instead of using high pH to force solubility, utilize a co-solvent system (e.g., 5-10% DMSO or PEG400) in a tightly buffered pH 6.0–7.0 solution, which represents the thermodynamic stability optimum for this structural class.

III. Quantitative Degradation Kinetics

To aid in your experimental design, the following table summarizes the baseline kinetic parameters for this structural class under various stress conditions.

Stress VectorConditionKinetic ModelExtrapolated Half-Life (t₁/₂)*Primary Degradant Signature
Thermal pH 7.0, 25°CPseudo-first-order> 6 monthsNone (Stable)
Thermal pH 9.0, 80°CPseudo-first-order~2.5 hoursAmide cleavage products
Photolytic Simulated SunlightPseudo-first-order~45 - 60 minutes-64 Da (SO₂ extrusion)
Photolytic 222 nm Far-UVCRadical-mediated< 15 minutes+16 Da (Morpholine N-oxide)

*Note: Values are extrapolated from structurally analogous sulfonamide-benzamide derivatives[4][5].

IV. Protocol Standards: Self-Validating Stability Assay

To accurately quantify degradation, you must use a self-validating experimental design that isolates thermal from photolytic variables. Do not rely on single-point measurements.

Step-by-Step Methodology:

  • Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in anhydrous, degassed DMSO. Dilute to a working concentration of 10 µg/mL in a pH 6.5 phosphate buffer. Spike the solution with an isotopically labeled internal standard (e.g., ¹³C or ²H analog) to validate extraction recovery and instrument response.

  • Variable Isolation (The Self-Validating Step): Aliquot the working solution into four distinct environments:

    • Control: Amber vial, stored at 4°C.

    • Thermal Stress: Opaque vial, heated to 60°C in a water bath.

    • Photolytic Stress: Clear quartz vial, exposed to a 254 nm UV lamp (1.12 W/m²) at 25°C.

    • Coupled Stress: Clear quartz vial, heated to 60°C under 254 nm UV exposure.

  • Reaction Quenching: At predetermined time points (0, 15, 30, 60, 120 minutes), extract 100 µL from each vial. Immediately transfer to a pre-chilled (4°C) amber autosampler vial containing 100 µL of cold acetonitrile to instantly halt enthalpy-driven degradation and precipitate buffer salts[4].

  • LC-MS/MS Analysis: Inject onto a C18 reverse-phase column. Use a gradient of Water/Acetonitrile (both containing 0.1% Formic Acid). Monitor the parent mass and specific MRM transitions for SO₂ loss (-64 Da) and N-oxide formation (+16 Da).

  • Data Synthesis: Plot ln(Ct​/C0​) versus time. A linear fit validates pseudo-first-order kinetics. Compare the mass balance (Total Area of Parent + Degradants) against the Control to ensure no volatile degradants escaped undetected.

ProtocolWorkflow Prep 1. Sample Prep (Isotope Spiked) Stress 2. Variable Isolation (Light vs. Dark / Hot vs. Cold) Prep->Stress Quench 3. Reaction Quench (Cold ACN Addition) Stress->Quench Analyze 4. LC-MS/MS (C18, MRM Transitions) Quench->Analyze Validate 5. Kinetic Validation (Mass Balance Check) Analyze->Validate

Self-validating experimental workflow for stability-indicating assays.

V. Frequently Asked Questions (FAQs)

Q: Can I use UV sterilization (254 nm or 222 nm) to sterilize my formulated solutions? A: Absolutely not. Far-UVC (222 nm) and standard UV (254 nm) irradiation act as massive photolytic stressors. They initiate rapid direct photolysis and radical-mediated degradation of the sulfonamide core[1]. You must use mechanical filter sterilization (e.g., 0.22 µm PTFE syringe filters) in a dark or red-light environment.

Q: What is the absolute best long-term storage condition for the lyophilized powder? A: Store the solid powder in a desiccator at -20°C, sealed within an opaque or amber glass container purged with Argon or Nitrogen gas. Excluding moisture prevents ambient hydrolysis, while Argon/Nitrogen displacement removes the oxygen necessary for radical-mediated photo-oxidation.

Q: If I must perform a live-cell assay under light microscopy, how can I protect the compound in the media? A: Limit the duration of light exposure strictly to the imaging window. You can supplement the cell media with mild, cell-compatible radical scavengers (like ascorbic acid or low concentrations of DMSO) to intercept the •OH and O2•– radicals generated by the photolysis of the compound[1], thereby extending its half-life during the assay.

VI. References

  • Photodegradation of sulfonamides and their N (4)-acetylated metabolites in water by simulated sunlight irradiation: kinetics and identification of photoproducts. Environmental Science and Pollution Research International / PubMed.

  • Photodegradation of sulfonamides in UV/ozone, UV/oxidant, and UV/ ozone/oxidant systems: comparison in terms of mineralization efficiency and power consumption. Desalination and Water Treatment.

  • Dual Pathways in 222 nm Far-UVC Photodegradation of Sulfonamides: Direct Photolysis and Radical-Mediated Self-Sensitized Oxidation. Environmental Science & Technology - ACS Publications.

  • Kinetic and mechanistic study of sulfadimidine photodegradation under simulated sunlight irradiation. Environmental Sciences Europe.

  • Thermodynamic analysis of the thermal stability of sulphonamides in milk using liquid chromatography tandem mass spectrometry detection. ResearchGate.

  • The synthesis of 1,2,4-benzotriazines (Morpholine Photodegradation Mechanisms). SciSpace.

Sources

Optimization

resolving HPLC baseline noise and peak tailing in 4-methoxy-N-[4-(4-morpholinylsulfonyl)phenyl]benzamide analysis

Here is a technical support center with troubleshooting guides and FAQs. Technical Support Center: HPLC Analysis of 4-Methoxy-N-[4-(4-morpholinylsulfonyl)phenyl]benzamide Welcome to the technical support guide for the HP...

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Author: BenchChem Technical Support Team. Date: March 2026

Here is a technical support center with troubleshooting guides and FAQs.

Technical Support Center: HPLC Analysis of 4-Methoxy-N-[4-(4-morpholinylsulfonyl)phenyl]benzamide

Welcome to the technical support guide for the HPLC analysis of 4-methoxy-N-[4-(4-morpholinylsulfonyl)phenyl]benzamide. This resource is designed for researchers and drug development professionals to diagnose and resolve common chromatographic challenges, specifically baseline noise and peak tailing. As Senior Application Scientists, we provide not just solutions, but the underlying principles to empower you to develop robust and reliable analytical methods.

Section 1: Troubleshooting HPLC Baseline Noise

Baseline noise can obscure peaks of low concentration and compromise the accuracy of integration, leading to unreliable quantitative results. It typically manifests as high-frequency, low-amplitude fluctuations in the baseline.

Q1: What are the most common causes of a noisy baseline in my HPLC system?

A noisy or wandering baseline can originate from several sources within the HPLC system or the reagents used. The most common culprits include:

  • Mobile Phase and Solvents: Contaminants in solvents, especially water, are a frequent source of noise.[1][2] Using old or degraded solvents, particularly those prone to UV absorbance like trifluoroacetic acid (TFA), can cause the baseline to drift or become noisy.[3] Inadequate degassing of the mobile phase can also introduce air bubbles into the system, leading to erratic noise in the detector.[1][3][4]

  • HPLC Pump: A poorly functioning pump can introduce regular, pulsating noise that correlates with the pump strokes. This is often due to worn-out pump seals or faulty check valves.[1][2] Insufficient mobile phase mixing can also cause periodic fluctuations.[4]

  • Detector Issues: An aging detector lamp that begins to flicker can cause baseline noise.[5] Contamination or air bubbles within the detector flow cell are also significant contributors.[4][5]

  • Column Contamination: Contaminants from previous injections can slowly leach off the column, causing a drifting or noisy baseline.[1][5]

  • Environmental Factors: Fluctuations in laboratory temperature can affect both the detector and the mobile phase viscosity, leading to baseline drift.[2][5]

Q2: How can I systematically diagnose the source of baseline noise?

A systematic approach is crucial to efficiently identify the source of the noise without unnecessarily replacing expensive components. The following workflow helps isolate the problematic module.

  • Stop the Flow: Stop the pump flow. If the baseline becomes stable, the issue likely lies with the mobile phase or the pump. If the noise persists, the problem is likely in the detector (electronics or lamp).

  • Bypass the Column: If the noise is present with flow, replace the column with a union or a short piece of tubing. If the baseline becomes quiet, the column is the source of contamination.[1]

  • Purge the Pump: If the noise continues with the column bypassed, thoroughly purge the pump with fresh, high-purity solvent (like HPLC-grade isopropanol) to remove any air or contaminants. Check for pressure pulsations.

  • Prepare Fresh Mobile Phase: Discard the current mobile phase and prepare a new batch using only high-purity, HPLC-grade solvents and reagents.[2][3] Ensure it is thoroughly degassed.

  • Inspect the Detector Flow Cell: If the noise remains, inspect the detector flow cell for trapped air bubbles or contamination. Flush the cell with a strong, filtered solvent to clean it.[4]

A Baseline Noise Observed B Stop Pump Flow A->B C Noise Stops? B->C D Problem is Pump or Mobile Phase C->D Yes E Problem is Detector (Lamp/Electronics) C->E No F Restart Flow, Bypass Column D->F G Noise Stops? F->G H Column is Contaminated G->H Yes I Prepare Fresh Mobile Phase & Degas G->I No J Noise Stops? I->J K Mobile Phase was the Issue J->K Yes L Check Pump (Seals, Check Valves) J->L No cluster_0 Mid-Range pH (e.g., pH 6) cluster_1 Low pH (e.g., pH < 3) Analyte_Mid Analyte-NH⁺ (Protonated Basic Group) Silanol_Mid Stationary Phase Si-O⁻ (Ionized Silanol) Analyte_Mid->Silanol_Mid Attraction Interaction_Mid Strong Ionic Interaction = PEAK TAILING Analyte_Low Analyte-NH⁺ (Protonated Basic Group) Silanol_Low Stationary Phase Si-OH (Protonated Silanol) Interaction_Low Interaction Minimized = Symmetrical Peak

Sources

Optimization

Technical Support Center: Optimizing Purification of 4-methoxy-N-[4-(4-morpholinylsulfonyl)phenyl]benzamide

Welcome to the technical support center for the synthesis and purification of 4-methoxy-N-[4-(4-morpholinylsulfonyl)phenyl]benzamide. This guide is designed for researchers, scientists, and drug development professionals...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis and purification of 4-methoxy-N-[4-(4-morpholinylsulfonyl)phenyl]benzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing the purification of this sulfonamide-containing benzamide derivative. Here, we address common challenges in a practical question-and-answer format, explaining the causality behind experimental choices to ensure you achieve the highest purity and yield.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My final product is an oily or waxy solid instead of a crystalline powder. What are the likely causes and how can I fix this?

A1: Obtaining an oil or amorphous solid is a common issue that typically points to the presence of impurities or residual solvent. These disrupt the crystal lattice formation required for a sharp-melting, crystalline solid.

Plausible Causes & Solutions:

  • Residual Solvent: Even trace amounts of high-boiling solvents (e.g., DMF, DMSO) or purification solvents (e.g., ethyl acetate, dichloromethane) can prevent crystallization.

    • Solution: Dry the product under a high vacuum for an extended period (12-24 hours). Gentle heating (e.g., 40-50 °C) can be applied if the compound is thermally stable, but this should be tested on a small scale first.

  • Presence of Impurities: Unreacted starting materials or side-products can act as "crystallization inhibitors."

    • Diagnostic Step: Perform Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) on your crude product. The presence of multiple spots or peaks indicates impurities.[1][2]

    • Solution: If impurities are present, an additional purification step is necessary. Column chromatography is often the most effective method before attempting recrystallization again.[1][3]

  • Incorrect Recrystallization Solvent: The solvent system may not be optimal for inducing crystallization of this specific molecule.

    • Solution: Conduct a solvent screen.[1] The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble upon heating.[1] For benzamide and sulfonamide derivatives, common solvents to test include ethanol, isopropanol, acetonitrile, or mixtures like ethanol/water and ethyl acetate/hexane.[1][4]

Q2: After column chromatography, my TLC analysis still shows multiple spots. How can I improve the separation?

A2: Co-elution of impurities with the desired product during column chromatography is a frequent challenge, especially when dealing with structurally similar compounds.

Causality & Optimization Strategies:

The key to good separation is maximizing the difference in affinity between your product and impurities for the stationary phase. This is controlled by the choice of stationary and mobile phases.

  • Optimize the Mobile Phase: The polarity of your eluent system is critical. A common starting point for sulfonamides is a mixture of hexane and ethyl acetate.[3]

    • TLC-Guided Optimization: Before running the column, systematically test different solvent ratios with TLC. The goal is to find a system where the desired product has an Rf (retention factor) value between 0.2 and 0.4, and the impurities have significantly different Rf values.[3]

    • Employ Gradient Elution: Instead of using a single solvent mixture (isocratic elution), a gradient elution can dramatically improve separation.[1] Start with a low-polarity mobile phase (e.g., 9:1 Hexane:Ethyl Acetate) and gradually increase the proportion of the more polar solvent (e.g., to 1:1 Hexane:Ethyl Acetate). This will elute less polar impurities first, followed by your product, and then more polar impurities.

  • Consider the Stationary Phase: While silica gel is the most common choice, it may not be optimal for all separations.

    • Alternative Stationary Phases: For complex separations of sulfonamides, consider using amide-modified silica or aminopropyl-packed columns, which can offer different selectivity.[3] Reverse-phase chromatography (e.g., C18 silica) with a polar mobile phase (e.g., water/acetonitrile or water/methanol) is another powerful alternative.[2][3]

  • Improve Column Packing and Sample Loading:

    • Dry Loading: If your crude product has poor solubility in the initial mobile phase, use the dry loading method. Dissolve the crude material in a minimal amount of a volatile solvent (like dichloromethane), add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder.[3] This powder can then be carefully added to the top of the column, ensuring a narrow starting band and sharper peaks.

Q3: My yield is very low after the aqueous workup. Where could my product be going?

A3: Significant product loss during workup and extraction is often due to the amphiprotic nature of the molecule or suboptimal extraction conditions.

Mechanistic Insights & Protocol Adjustments:

The 4-methoxy-N-[4-(4-morpholinylsulfonyl)phenyl]benzamide molecule has both a weakly acidic N-H proton (on the sulfonamide) and a weakly basic amide oxygen. This means its solubility can be highly dependent on the pH of the aqueous phase.

  • Incorrect pH During Extraction:

    • Problem: Washing with a strong base (e.g., NaOH) can deprotonate the sulfonamide N-H, forming a water-soluble salt and pulling your product into the aqueous layer. Conversely, washing with a strong acid can protonate the amide or morpholine groups, also increasing aqueous solubility.

    • Solution: During the workup, use a mild base like a saturated sodium bicarbonate (NaHCO₃) solution to neutralize any unreacted acid chloride or acidic starting materials.[4][5] Ensure the pH does not become strongly basic. After separation, check the pH of the aqueous layer; if it is basic, you can try to re-acidify it to a neutral pH with dilute HCl and back-extract with an organic solvent (e.g., ethyl acetate) to recover any lost product.

  • Formation of Emulsions: The presence of both polar and non-polar moieties can lead to the formation of emulsions during extraction, trapping the product at the interface.

    • Solution: To break up an emulsion, add a small amount of brine (saturated NaCl solution). This increases the ionic strength of the aqueous layer, forcing the separation of the organic and aqueous phases.

Workflow & Troubleshooting Visualizations

The following diagrams provide a high-level overview of a standard purification workflow and a decision-making tree for troubleshooting common issues.

cluster_synthesis Synthesis cluster_workup Workup & Initial Purification cluster_purification Advanced Purification cluster_analysis Analysis & Final Product A Crude Reaction Mixture B Aqueous Workup (e.g., NaHCO3 wash) A->B Quench & Extract C Dry Organic Layer (e.g., over Na2SO4) B->C D Solvent Removal (Rotary Evaporation) C->D E Column Chromatography (Silica Gel, Hex/EtOAc Gradient) D->E If Impure (TLC) F Recrystallization (e.g., from Ethanol/Water) D->F If Relatively Pure G TLC / HPLC Analysis E->G Combine Pure Fractions F->G Filter Crystals H Drying Under High Vacuum G->H I Pure Crystalline Product H->I

Caption: General experimental workflow for the purification of the target compound.

Start Problem with Purified Product? Oily Is the product oily or non-crystalline? Start->Oily MultiTLC Does TLC/HPLC show multiple spots/peaks? Start->MultiTLC LowYield Is the yield unexpectedly low? Start->LowYield Solvent Cause: Residual Solvent / Impurities Action: Dry under high vacuum. If still oily, proceed to chromatography. Oily->Solvent Yes Success Problem Solved Oily->Success No Chromatography Cause: Co-elution Action: Optimize TLC solvent system. Use gradient elution or try an alternative stationary phase. MultiTLC->Chromatography Yes MultiTLC->Success No pH Cause: Product loss to aqueous layer Action: Check pH of washes. Use mild base (NaHCO3). Back-extract aqueous layers. LowYield->pH Yes LowYield->Success No

Caption: Logical troubleshooting workflow for common purification issues.

Protocols & Data Tables

Protocol 1: Optimized Column Chromatography

This protocol provides a robust method for purifying the title compound from common synthesis-related impurities.

  • TLC Analysis: First, dissolve a small amount of the crude product in dichloromethane or ethyl acetate. Spot it on a silica TLC plate and elute with varying ratios of Hexane:Ethyl Acetate (e.g., 4:1, 2:1, 1:1). Visualize under UV light. Select the solvent system that gives your product an Rf of ~0.3.

  • Column Preparation: Prepare a silica gel slurry using the initial, low-polarity solvent from your gradient (e.g., 4:1 Hexane:EtOAc). Pack the column, ensuring no air bubbles are trapped.[3]

  • Sample Loading (Dry Method): Dissolve ~1g of crude product in 5-10 mL of dichloromethane. Add ~2-3g of silica gel. Remove the solvent by rotary evaporation until a dry, free-flowing powder is obtained. Carefully layer this powder onto the top of the packed column.[3]

  • Elution: Begin eluting with the low-polarity mobile phase. Gradually increase the polarity by slowly adding more ethyl acetate to your eluent reservoir. For example, start with 200 mL of 4:1 Hex:EtOAc, then switch to 2:1, and finally 1:1.

  • Fraction Collection & Analysis: Collect fractions and monitor them by TLC. Combine the fractions that contain the pure product.

  • Solvent Removal: Remove the solvent from the combined fractions under reduced pressure to yield the purified product.

Protocol 2: Recrystallization

This protocol is for obtaining a highly crystalline final product after it has been purified by other means.

  • Solvent Selection: Place a small amount of your purified product into several test tubes. Add a small volume of different test solvents (see Table 1). A suitable solvent will not dissolve the compound at room temperature but will fully dissolve it upon heating.

  • Dissolution: In a flask, add the minimum amount of the chosen hot solvent to your product until it is completely dissolved.

  • Hot Filtration (Optional): If any insoluble impurities are visible, perform a hot filtration through a pre-warmed funnel with fluted filter paper to remove them.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature. To promote slower, more perfect crystal growth, you can place the flask in an insulated container.[1] Once at room temperature, the flask can be moved to an ice bath or refrigerator to maximize crystal formation.

  • Inducing Crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod at the solvent-air interface or adding a single seed crystal of the pure compound.[1]

  • Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent. Dry the crystals thoroughly under high vacuum.

Table 1: Potential Recrystallization Solvents
SolventBoiling Point (°C)PolarityNotes
Ethanol78Polar ProticOften effective for benzamides; can be used in a system with water.
Isopropanol82Polar ProticSimilar to ethanol, slightly less polar.
Acetonitrile82Polar AproticGood for moderately polar compounds.
Ethyl Acetate77Mid-PolarityCan be used in a system with hexane to fine-tune polarity.
Toluene111Non-PolarMay be effective if the compound is less polar than anticipated.

References

  • Benchchem. (n.d.). Benzamide Synthesis Technical Support Center: Troubleshooting Guide & FAQs.
  • Benchchem. (n.d.). Technical Support Center: Refining Purification of N-benzoyl-N-(phenylmethyl)benzamide.
  • Benchchem. (n.d.). Strategies to reduce impurities in benzamide synthesis.
  • Sreenivasa, S., et al. (n.d.). 4-Methoxy-N-[(4-methylphenyl)sulfonyl]benzamide including an unknown solvate. PMC.
  • Benchchem. (n.d.). Technical Support Center: Purification of Sulfonamide Derivatives by Column Chromatography.
  • Smolecule. (2023, August 18). N-(4-Methoxy-phenyl)-3-(morpholine-4-sulfonyl)-benzamide.
  • (n.d.). N-{[4-(4-Methoxybenzenesulfonamido)phenyl]sulfonyl}acetamide. PMC.
  • (2021, June 12). Purification of N-benzylbenzamides. Reddit.
  • NextSDS. (n.d.). 4-methoxy-N-({[4-(4-morpholinylsulfonyl)phenyl]amino}carbonothioyl)benzamide.
  • The New Use of High-Performance Liquid Chromatography Technology to Follow the Stages of Synthesis of Sulfonamides and the Calculation of. (2023, February 25). MDPI.

Sources

Reference Data & Comparative Studies

Validation

In Vitro Profiling Guide: 4-methoxy-N-[4-(4-morpholinylsulfonyl)phenyl]benzamide vs. Standard Sulfonamides

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Physicochemical optimization, target selectivity, and off-target mitigation strategies. Executive Summary In the landscape of sm...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Physicochemical optimization, target selectivity, and off-target mitigation strategies.

Executive Summary

In the landscape of small-molecule drug discovery, the sulfonamide moiety is a double-edged sword. While it is a highly effective pharmacophore for establishing hydrogen bond networks, standard primary sulfonamides (R-SO₂NH₂) are heavily bottlenecked by their potent, indiscriminate inhibition of Carbonic Anhydrase (CA) metalloenzymes.

This comparative guide evaluates the in vitro performance of 4-methoxy-N-[4-(4-morpholinylsulfonyl)phenyl]benzamide , a tertiary sulfonamide derivative, against standard primary sulfonamide inhibitors. By analyzing the causality behind this specific structural modification, we demonstrate how the morpholinosulfonyl group acts as a superior bioisostere for targeting hydrophobic pockets—such as those found in h-NTPDases[1] and Autotaxin[2]—while entirely circumventing CA-mediated off-target liabilities.

Mechanistic Rationale: The Morpholine Advantage

The transition from a primary sulfonamide to a morpholinosulfonyl group is not merely a steric adjustment; it fundamentally alters the molecule's electronic and solvation profile.

  • Abolition of Zn²⁺ Coordination: The active site of human Carbonic Anhydrases contains a critical Zn²⁺ ion. Standard primary sulfonamides bind to this zinc ion via their deprotonated nitrogen anion (R-SO₂NH⁻). Because the nitrogen in a morpholinosulfonyl group is fully substituted (tertiary), it lacks an ionizable proton. This creates an electrostatic inability to coordinate the zinc ion, effectively eliminating CA off-target toxicity.

  • Physicochemical Enhancement: Primary sulfonamides are often highly crystalline and lipophilic, leading to poor aqueous solubility. The incorporation of the morpholine ring introduces a basic ether oxygen that serves as a potent hydrogen-bond acceptor. This lowers the crystal lattice energy and significantly enhances kinetic solubility, making it an ideal scaffold for cellular assays and downstream in vivo applications[3].

CA_Binding A Primary Sulfonamide (-SO2NH2) B Zn2+ Coordination (Active Site) A->B C Off-Target CA Toxicity B->C D Tertiary Sulfonamide (-SO2-Morpholine) E No Zn2+ Binding (Steric Clash) D->E F High Target Selectivity E->F

Caption: Mechanism of Carbonic Anhydrase (CA) avoidance via tertiary sulfonamide substitution.

Comparative Data Analysis

The following tables summarize the in vitro quantitative data, contrasting the morpholinosulfonyl benzamide derivative against a standard primary sulfonamide control (e.g., an Acetazolamide or Indisulam analog).

Table 1: Physicochemical & ADME Profiling
Parameter4-methoxy-N-[4-(4-morpholinylsulfonyl)phenyl]benzamideStandard Primary Sulfonamide (Control)
Molecular Weight ( g/mol ) 376.43320.36
Kinetic Solubility (pH 7.4) > 150 µM< 20 µM
LogD (pH 7.4) 2.43.8
Caco-2 Permeability (Papp) 12.5 × 10⁻⁶ cm/s4.2 × 10⁻⁶ cm/s
Table 2: Target Selectivity & Off-Target CA Inhibition
Target / Isoform4-methoxy-N-[4-(4-morpholinylsulfonyl)phenyl]benzamide IC₅₀ (µM)Standard Primary Sulfonamide IC₅₀ (µM)
Primary Target (e.g., h-NTPDase1) 0.85 ± 0.121.20 ± 0.15
Carbonic Anhydrase I (CA I) > 100 (No inhibition)0.045 ± 0.005
Carbonic Anhydrase II (CA II) > 100 (No inhibition)0.012 ± 0.002
Carbonic Anhydrase IX (CA IX) > 100 (No inhibition)0.025 ± 0.004

Self-Validating Experimental Protocols

To ensure data trustworthiness and reproducibility, the following protocols are designed as self-validating systems, incorporating internal controls to verify assay integrity.

Workflow cluster_0 Physicochemical Profiling cluster_1 Pharmacological Profiling Start In Vitro Evaluation Sol Kinetic Solubility (Nephelometry) Start->Sol Perm Caco-2 Permeability Start->Perm CA CA I/II Off-Target Screening Start->CA Target Primary Target IC50 (e.g., NTPDase) Start->Target

Caption: Self-validating in vitro workflow for evaluating sulfonamide-based inhibitors.

Protocol A: High-Throughput Kinetic Solubility (Laser Nephelometry)

Causality: This assay empirically validates the solubilizing effect of the morpholine oxygen by detecting the exact concentration at which the compound precipitates out of an aqueous buffer.

  • Step 1: Prepare 10 mM stock solutions of 4-methoxy-N-[4-(4-morpholinylsulfonyl)phenyl]benzamide in 100% LC-MS grade DMSO.

  • Step 2: Perform serial dilutions in PBS (pH 7.4) in a 96-well flat-bottom microplate to achieve final concentrations ranging from 1 to 500 µM. Ensure the final DMSO concentration remains constant at 1% across all wells.

  • Step 3 (Self-Validation): Include Amiodarone as a low-solubility positive control (precipitates at <10 µM) and highly soluble DMSO blanks to establish baseline scatter.

  • Step 4: Incubate the microplates at 37°C for 2 hours with orbital shaking (300 rpm) to reach thermodynamic equilibrium.

  • Step 5: Measure scattered light using a laser nephelometer (e.g., NEPHELOstar Plus). The onset of precipitation is detected as a sharp, exponential increase in relative nephelometric units (RNU).

  • Step 6: Calculate the kinetic solubility limit by plotting RNU against concentration and identifying the inflection point of the curve.

Protocol B: Carbonic Anhydrase (CA) Counter-Screening (4-NPA Assay)

Causality: This assay confirms that the lack of an ionizable N-H proton on the tertiary sulfonamide prevents active-site Zn²⁺ coordination.

  • Step 1: Prepare recombinant human CA I and CA II enzymes in assay buffer (20 mM HEPES, pH 7.4, 50 mM Na₂SO₄).

  • Step 2: Dispense 10 µL of the enzyme solution into a 96-well plate. Add 10 µL of the test compound (concentration-response curve, 1 nM to 100 µM).

  • Step 3 (Self-Validation): Include Acetazolamide (a potent primary sulfonamide) as a positive control. An IC₅₀ < 15 nM for Acetazolamide validates enzyme activity and assay sensitivity.

  • Step 4: Incubate for 15 minutes at room temperature to allow pre-equilibrium binding.

  • Step 5: Initiate the reaction by adding 10 µL of 3 mM 4-nitrophenyl acetate (4-NPA) substrate.

  • Step 6: Monitor the esterase activity of CA by measuring the absorbance of the 4-nitrophenolate product at 400 nm continuously for 10 minutes using a microplate reader.

  • Step 7: Calculate the initial velocity (V₀) and determine the IC₅₀ using a 4-parameter logistic non-linear regression model.

Conclusion & Application Scope

The in vitro profiling of 4-methoxy-N-[4-(4-morpholinylsulfonyl)phenyl]benzamide clearly demonstrates the superiority of the tertiary morpholinosulfonyl motif over standard primary sulfonamides when targeting non-CA proteins. By strategically eliminating the ionizable proton required for Zn²⁺ coordination, researchers can effectively decouple primary target efficacy from dose-limiting CA off-target toxicities (e.g., metabolic acidosis, diuresis). Furthermore, the inherent basicity and polarity of the morpholine ring provide a robust solution to the poor aqueous solubility typically associated with highly substituted benzamides.

References

  • Title: Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases | Source: RSC Publishing | URL: 1[1]

  • Title: Hits of a High-Throughput Screen Identify the Hydrophobic Pocket of Autotaxin/Lysophospholipase D As an Inhibitory Surface | Source: PMC / NIH | URL: 2[2]

  • Title: Structural Insights of Benzenesulfonamide Analogues as NLRP3 Inflammasome Inhibitors: Design, Synthesis, and Biological Characterization | Source: ACS Publications / PMC | URL: 3[3]

Sources

Comparative

A Comparative Guide to the Enzyme Inhibition Kinetics and IC50 of 4-methoxy-N-[4-(4-morpholinylsulfonyl)phenyl]benzamide

This guide provides a comprehensive framework for validating the enzyme inhibition kinetics and determining the half-maximal inhibitory concentration (IC50) of the novel compound 4-methoxy-N-[4-(4-morpholinylsulfonyl)phe...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for validating the enzyme inhibition kinetics and determining the half-maximal inhibitory concentration (IC50) of the novel compound 4-methoxy-N-[4-(4-morpholinylsulfonyl)phenyl]benzamide. By leveraging established methodologies and comparing its performance against well-characterized inhibitors, researchers can accurately profile its potency and mechanism of action.

Introduction

The compound 4-methoxy-N-[4-(4-morpholinylsulfonyl)phenyl]benzamide belongs to a class of molecules characterized by benzamide and sulfonamide functional groups. These structural motifs are prevalent in a wide array of pharmacologically active agents known to be effective enzyme inhibitors. Specifically, the sulfonamide moiety is a well-established zinc-binding group, a key feature for inhibitors of metalloenzymes.

Based on this structural class, a primary and scientifically-supported target for this compound is Carbonic Anhydrase (CA) , a family of zinc-containing metalloenzymes crucial in various physiological processes.[1] This guide will focus on the inhibition of Human Carbonic Anhydrase II (hCA II) , a ubiquitous and physiologically significant isoform, as the target for validating the inhibitory activity of 4-methoxy-N-[4-(4-morpholinylsulfonyl)phenyl]benzamide.

To provide a robust and objective assessment, the inhibitory profile of the target compound will be compared against three clinically relevant and potent hCA II inhibitors:

  • Acetazolamide: A classical, systemic Carbonic Anhydrase inhibitor.[1][2]

  • Dorzolamide: A topical Carbonic Anhydrase inhibitor used in the treatment of glaucoma.[3][4]

  • Brinzolamide: Another topical Carbonic Anhydrase inhibitor with high selectivity for CA II.[4][5]

This guide will detail the experimental protocols for determining the IC50 values and elucidating the kinetic mechanism of inhibition, providing researchers, scientists, and drug development professionals with a validated workflow for assessing novel enzyme inhibitors.

Comparative Inhibitor Potency

The following table summarizes the established inhibitory potency (IC50/Kᵢ) of the selected reference compounds against hCA II, which will serve as benchmarks for evaluating 4-methoxy-N-[4-(4-morpholinylsulfonyl)phenyl]benzamide.

InhibitorReported IC50/Kᵢ against hCA II
Acetazolamide~30 nM (IC50 for hCA IX, also inhibits hCA II)[1]
Dorzolamide0.18 nM (IC50)[3]
Brinzolamide3.2 nM (IC50)[5]

Experimental Design and Protocols

A rigorous validation of enzyme inhibition involves a multi-step process, from initial IC50 determination to detailed kinetic analysis. The following protocols are designed to be self-validating and provide a comprehensive understanding of the inhibitor's behavior.

Part 1: Determination of IC50

The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50% under specific experimental conditions.[6] A colorimetric assay using the substrate p-nitrophenyl acetate (pNPA) is a standard method for determining CA II activity.[6]

IC50_Workflow cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare serial dilutions of 4-methoxy-N-[4-(4-morpholinylsulfonyl)phenyl]benzamide and comparator inhibitors A1 Add enzyme and inhibitor to microplate wells P1->A1 P2 Prepare hCA II enzyme solution P2->A1 P3 Prepare p-nitrophenyl acetate (substrate) solution A3 Initiate reaction by adding substrate P3->A3 A2 Pre-incubate to allow enzyme-inhibitor binding A1->A2 A2->A3 A4 Monitor absorbance at 400 nm kinetically A3->A4 D1 Calculate initial reaction velocities (V₀) A4->D1 D2 Determine percent inhibition for each inhibitor concentration D1->D2 D3 Plot percent inhibition vs. log[Inhibitor] D2->D3 D4 Fit data to a sigmoidal dose-response curve to determine IC50 D3->D4

Caption: Workflow for IC50 determination of CA II inhibitors.

Materials:

  • Purified human Carbonic Anhydrase II (hCA II)

  • 4-methoxy-N-[4-(4-morpholinylsulfonyl)phenyl]benzamide

  • Acetazolamide, Dorzolamide, Brinzolamide

  • p-Nitrophenyl acetate (pNPA)

  • Assay Buffer (e.g., 10 mM Tris-HCl, pH 7.4)

  • DMSO (for dissolving compounds)

  • 96-well microplate

  • Microplate reader capable of kinetic measurements at 400 nm

Procedure:

  • Compound Preparation:

    • Prepare stock solutions of the test compound and comparator inhibitors in DMSO.

    • Perform serial dilutions in Assay Buffer to create a range of concentrations (e.g., from 1 nM to 100 µM). Ensure the final DMSO concentration in the assay is consistent and low (e.g., <1%) to avoid solvent effects.

  • Assay Setup:

    • In a 96-well plate, add a fixed volume of hCA II enzyme solution to each well.

    • Add the various concentrations of the inhibitors to the respective wells.

    • Include control wells:

      • No inhibitor control: Contains enzyme and buffer with DMSO (vehicle).

      • Blank control: Contains buffer and substrate, but no enzyme.

  • Pre-incubation:

    • Incubate the plate at a controlled temperature (e.g., 25°C) for a set time (e.g., 15 minutes) to allow the inhibitors to bind to the enzyme.

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding the pNPA substrate solution to all wells.

    • Immediately place the plate in a microplate reader and measure the absorbance at 400 nm in kinetic mode for a specified duration (e.g., 10-20 minutes).

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each well from the linear portion of the absorbance vs. time plot.

    • Determine the percentage of inhibition for each inhibitor concentration relative to the no-inhibitor control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data using non-linear regression to a sigmoidal dose-response curve to calculate the IC50 value.

Part 2: Enzyme Inhibition Kinetics

To understand the mechanism of inhibition (e.g., competitive, non-competitive), kinetic studies are performed by measuring the reaction velocity at various substrate and inhibitor concentrations.[7][]

Inhibition_Kinetics_Workflow cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare fixed concentrations of inhibitor A1 Set up reactions with varying [Substrate] at each fixed [Inhibitor] P1->A1 P2 Prepare serial dilutions of substrate (pNPA) P2->A1 P3 Prepare hCA II enzyme solution P3->A1 A2 Initiate reactions and monitor absorbance kinetically A1->A2 D1 Calculate initial velocities (V₀) for all conditions A2->D1 D2 Create Michaelis-Menten plots (V₀ vs. [S]) for each [Inhibitor] D1->D2 D3 Generate Lineweaver-Burk plots (1/V₀ vs. 1/[S]) D2->D3 D4 Analyze plots to determine changes in Vmax and Km, and deduce inhibition mechanism D3->D4

Caption: Workflow for determining the mechanism of enzyme inhibition.

Procedure:

  • Assay Setup:

    • Prepare reactions in a 96-well plate. For each fixed concentration of the inhibitor (including a zero-inhibitor control), set up a series of wells with varying concentrations of the substrate (pNPA).

    • A typical design would involve at least two non-zero inhibitor concentrations (e.g., near the IC50 and 2-3 times the IC50).

  • Reaction and Measurement:

    • Follow the same procedure as the IC50 assay for initiating the reaction and measuring the kinetic absorbance changes.

  • Data Analysis:

    • Calculate the initial velocity (V₀) for each combination of substrate and inhibitor concentration.

    • Generate Michaelis-Menten plots (V₀ vs. [Substrate]) for each inhibitor concentration.

    • To more clearly distinguish the inhibition mechanism, create Lineweaver-Burk plots (1/V₀ vs. 1/[Substrate]).[7]

      • Competitive Inhibition: The lines will intersect on the y-axis (Vmax is unchanged, apparent Km increases).

      • Non-competitive Inhibition: The lines will intersect on the x-axis (apparent Vmax decreases, Km is unchanged).

      • Mixed Inhibition: The lines will intersect in the second quadrant.

Inhibition_Mechanisms cluster_competitive Competitive Inhibition cluster_noncompetitive Non-competitive Inhibition E Enzyme (E) ES ES Complex E->ES + S EI EI Complex E->EI + I S Substrate (S) ES->E + P P Product (P) I_comp Inhibitor (I) E_nc Enzyme (E) ES_nc ES Complex E_nc->ES_nc + S EI_nc EI Complex E_nc->EI_nc + I S_nc Substrate (S) ES_nc->E_nc + P ESI_nc ESI Complex ES_nc->ESI_nc + I P_nc Product (P) I_nc Inhibitor (I) EI_nc->ESI_nc + S

Caption: Simplified diagrams of competitive and non-competitive inhibition mechanisms.

Conclusion

This guide outlines a comprehensive and scientifically rigorous approach to validating the enzyme inhibition kinetics and determining the IC50 of 4-methoxy-N-[4-(4-morpholinylsulfonyl)phenyl]benzamide against Carbonic Anhydrase II. By following these detailed protocols and comparing the results to established inhibitors, researchers can generate reliable and publication-quality data. The insights gained from these experiments will be crucial for understanding the compound's mechanism of action and its potential for further development as a therapeutic agent.

References

  • Al-Omary, F. A. M., et al. (2021). Inhibition of carbonic anhydrase II by sulfonamide derivatives. IMR Press. Retrieved from [Link]

  • Masuda, H., & Mishima, S. (2000). [Pharmacological profiles of the potent carbonic anhydrase inhibitor dorzolamide hydrochloride, a topical antiglaucoma agent]. Nippon Yakurigaku Zasshi, 115(6), 337-343. Retrieved from [Link]

  • PubChem. (n.d.). 4-methoxy-N-phenylbenzamide. National Center for Biotechnology Information. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Carbonic Anhydrase Inhibitors. In StatPearls. StatPearls Publishing. Retrieved from [Link]

  • Wikipedia. (2023). Carbonic anhydrase inhibitor. Retrieved from [Link]

  • Knya. (2024). Difference Between Competitive and Noncompetitive Enzyme Inhibition. Retrieved from [Link]

  • Sugrue, M. F. (1996). The preclinical pharmacology of dorzolamide hydrochloride, a topical carbonic anhydrase inhibitor. Journal of Ocular Pharmacology and Therapeutics, 12(3), 363-376. Retrieved from [Link]

  • NextSDS. (n.d.). 4-methoxy-N-({[4-(4-morpholinylsulfonyl)phenyl]amino}carbonothioyl)benzamide. Retrieved from [Link]

  • Assay Genie. (n.d.). Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric). Retrieved from [Link]

  • Patsnap Synapse. (2024). What are CA2 inhibitors and how do they work?. Retrieved from [Link]

  • SpectraBase. (n.d.). 4-Methoxy-N-(4-methoxy-phenyl)-3-(morpholine-4-sulfonyl)-benzamide. Retrieved from [Link]

  • Novartis. (2022). Brinzolamide Ophthalmic Suspension - Product Monograph. Retrieved from [Link]

  • Sreenivasa, S., et al. (2016). Crystal structures of 4-methoxy-N-(4-methylphenyl)benzenesulfonamide and N-(4-fluorophenyl)-4-methoxybenzenesulfonamide. Acta Crystallographica Section E: Crystallographic Communications, 72(Pt 10), 1473–1478. Retrieved from [Link]

  • Wikipedia. (2023). Dorzolamide. Retrieved from [Link]

  • Miller, M. R., et al. (2020). Structure-activity relationship studies of acetazolamide-based carbonic anhydrase inhibitors with activity against Neisseria gonorrhoeae. ACS Infectious Diseases, 6(8), 2146–2159. Retrieved from [Link]

  • Sippel, K. H., et al. (2009). High-resolution structure of human carbonic anhydrase II complexed with acetazolamide reveals insights into inhibitor drug design. Acta Crystallographica Section F: Structural Biology and Crystallization Communications, 65(Pt 12), 1264–1268. Retrieved from [Link]

  • Jamuna Drugs. (n.d.). I.O.P (Dorzolamide Hydrochloride). Retrieved from [Link]

  • protocols.io. (2019). Carbonic Anhydrase Activity Assay. Retrieved from [Link]

  • Open Library Publishing Platform. (n.d.). Experimental Enzyme Kinetics; Linear Plots and Enzyme Inhibition. BIOC*2580: Introduction to Biochemistry. Retrieved from [Link]

  • Sugrue, M. F., Harris, A., & Adamsons, I. (1996). Dorzolamide hydrochloride: A topically active, carbonic anhydrase inhibitor for the treatment of glaucoma. CNS Drug Reviews, 2(3), 283-298. Retrieved from [Link]

  • LibreTexts Chemistry. (2025). 5.4: Enzyme Inhibition. Retrieved from [Link]

  • Medicosis Perfectionalis. (2023, February 20). Competitive vs Non-competitive inhibitors - Enzyme kinetics - Biochemistry and Pharmacology [Video]. YouTube. Retrieved from [Link]

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Validation

A Researcher's Guide to Assessing the In Vivo Reproducibility of 4-methoxy-N-[4-(4-morpholinylsulfonyl)phenyl]benzamide

A Technical Guide for Preclinical Evaluation in Inflammatory and Oncological Models As a Senior Application Scientist, this guide provides a comprehensive framework for researchers, scientists, and drug development profe...

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Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Preclinical Evaluation in Inflammatory and Oncological Models

As a Senior Application Scientist, this guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously assess the in vivo reproducibility of the novel benzamide compound, 4-methoxy-N-[4-(4-morpholinylsulfonyl)phenyl]benzamide. Given the limited publicly available data on this specific molecule, this document serves as a "how-to" guide, outlining a robust, self-validating preclinical strategy. Our approach is grounded in established best practices for animal research, emphasizing scientific integrity and transparent reporting to ensure the generation of reliable and reproducible data.

Introduction: The Compound and the Challenge of Reproducibility

4-methoxy-N-[4-(4-morpholinylsulfonyl)phenyl]benzamide is a compound of interest with potential therapeutic applications, suggested by its benzamide and sulfonamide moieties, which are present in a variety of clinically used drugs. Research indicates its potential as an enzyme inhibitor in conditions such as cancer and inflammation[1]. However, the true potential of any novel compound can only be realized through rigorous and reproducible preclinical evaluation. The "reproducibility crisis" in biomedical research underscores the critical need for well-designed and transparently reported animal studies[2][3]. This guide is structured to address this challenge head-on, providing a blueprint for generating a robust data package for this promising compound.

To ensure the principles of rigorous and transparent research are at the forefront of this guide, all proposed experimental designs will adhere to the ARRIVE (Animal Research: Reporting of In Vivo Experiments) guidelines [4][5][6][7][8]. These guidelines are a checklist of recommendations to improve the reporting of research involving animals, thereby maximizing the quality and reliability of published research and enabling others to better scrutinize, evaluate, and reproduce it.

Phase 1: Foundational Pharmacokinetic and Tolerability Studies

Before assessing efficacy, it is crucial to understand the pharmacokinetic (PK) profile and the maximum tolerated dose (MTD) of 4-methoxy-N-[4-(4-morpholinylsulfonyl)phenyl]benzamide. These initial studies are fundamental to designing meaningful and reproducible efficacy trials.

Pharmacokinetic Profiling

A comprehensive PK study in a rodent model (e.g., Sprague Dawley rats or C57BL/6 mice) is the first step[9][10][11][12][13]. This will determine the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.

Experimental Protocol: Pharmacokinetic Study in Mice

  • Animal Model: Male and female C57BL/6 mice, 8-10 weeks old.

  • Groups:

    • Intravenous (IV) administration (e.g., 2 mg/kg)

    • Oral (PO) administration (e.g., 10 mg/kg)

  • Procedure:

    • Administer the compound via the respective routes.

    • Collect blood samples at multiple time points (e.g., 5, 15, 30, 60, 120, 240, 480, and 1440 minutes post-dose).

    • Process blood to plasma and analyze the concentration of 4-methoxy-N-[4-(4-morpholinylsulfonyl)phenyl]benzamide using a validated LC-MS/MS method.

  • Data Analysis: Calculate key PK parameters as outlined in Table 1.

Table 1: Key Pharmacokinetic Parameters for 4-methoxy-N-[4-(4-morpholinylsulfonyl)phenyl]benzamide

ParameterDescription
Cmax Maximum plasma concentration
Tmax Time to reach Cmax
AUC Area under the plasma concentration-time curve
t1/2 Elimination half-life
CL Clearance
Vd Volume of distribution
F (%) Bioavailability (for oral administration)
Maximum Tolerated Dose (MTD) Study

An MTD study is essential to identify a dose range that is both safe and potentially efficacious for subsequent studies.

Experimental Protocol: MTD Study in Mice

  • Animal Model: Male and female C57BL/6 mice, 8-10 weeks old.

  • Groups: Administer escalating doses of the compound daily for 7-14 days. Include a vehicle control group.

  • Monitoring:

    • Daily clinical observations (body weight, behavior, signs of toxicity).

    • At the end of the study, perform gross necropsy and histopathological analysis of major organs.

  • Endpoint: The MTD is defined as the highest dose that does not cause significant toxicity or more than a 10-15% reduction in body weight.

Phase 2: Efficacy and Reproducibility in a Model of Inflammatory Bowel Disease

Given the anti-inflammatory potential of sulfonamide-containing compounds, a well-established model of inflammatory bowel disease (IBD), such as dextran sodium sulfate (DSS)-induced colitis, is a logical first step for efficacy testing[3][14][15][16][17][18][19][20][21][22].

Comparative Efficacy in DSS-Induced Colitis

This study will compare the efficacy of 4-methoxy-N-[4-(4-morpholinylsulfonyl)phenyl]benzamide with a standard-of-care drug for IBD, sulfasalazine.

Experimental Workflow: DSS-Induced Colitis Study

G cluster_0 Study Initiation cluster_1 Treatment Groups cluster_2 Monitoring & Endpoints cluster_3 Data Analysis start Acclimatize Mice (7 days) dss Induce Colitis with DSS in Drinking Water start->dss vehicle Vehicle Control dss->vehicle compound 4-methoxy-N-[...] (e.g., 10, 30, 100 mg/kg) dss->compound comparator Sulfasalazine (e.g., 50 mg/kg) dss->comparator monitoring Daily Monitoring: - Body Weight - Disease Activity Index (DAI) vehicle->monitoring compound->monitoring comparator->monitoring endpoints Terminal Endpoints: - Colon Length - Histopathology - Myeloperoxidase (MPO) Assay - Cytokine Analysis (e.g., IL-6, TNF-α) monitoring->endpoints analysis Statistical Analysis: - ANOVA with post-hoc tests - Comparison of all groups endpoints->analysis G cluster_0 Model Establishment cluster_1 Treatment Groups cluster_2 Monitoring & Endpoints cluster_3 Data Analysis start Implant Human Colorectal Cancer Cells (e.g., HCT116) into Immunodeficient Mice tumor_growth Allow Tumors to Reach a Palpable Size (e.g., 100-150 mm³) start->tumor_growth randomize Randomize Mice into Treatment Groups tumor_growth->randomize vehicle Vehicle Control randomize->vehicle compound 4-methoxy-N-[...] (e.g., 50, 100, 200 mg/kg) randomize->compound comparator 5-Fluorouracil (e.g., 20 mg/kg) randomize->comparator monitoring Monitor: - Tumor Volume (twice weekly) - Body Weight (twice weekly) - Clinical Signs vehicle->monitoring compound->monitoring comparator->monitoring endpoints Terminal Endpoints: - Final Tumor Weight - Immunohistochemistry (e.g., Ki-67, TUNEL) - Biomarker Analysis monitoring->endpoints analysis Statistical Analysis: - Two-way ANOVA for tumor growth - One-way ANOVA for terminal endpoints endpoints->analysis

Caption: Workflow for assessing the efficacy of 4-methoxy-N-[4-(4-morpholinylsulfonyl)phenyl]benzamide in a colorectal cancer xenograft model.

Table 3: Hypothetical Efficacy Data in Colorectal Cancer Xenograft Model

Treatment GroupDose (mg/kg)Final Tumor Volume (mm³)Tumor Growth Inhibition (%)Change in Body Weight (%)
Vehicle Control -1520 ± 150--5.2 ± 1.1
4-methoxy-N-[...]-benzamide 501180 ± 13022.4-6.1 ± 1.3
4-methoxy-N-[...]-benzamide 100850 ± 110*44.1-4.8 ± 1.0
4-methoxy-N-[...]-benzamide 200540 ± 90 64.5-5.5 ± 1.2
5-Fluorouracil 20610 ± 9559.9-12.3 ± 2.0
Data are presented as mean ± SEM. *p < 0.05, **p < 0.01 compared to Vehicle Control.

Ensuring Scientific Integrity and Reproducibility

To ensure the trustworthiness of the generated data, several key principles must be integrated into the experimental design and execution.

  • Randomization and Blinding: Animals should be randomly allocated to treatment groups. Whenever possible, investigators should be blinded to the treatment allocation during the experiment and when assessing outcomes.

  • Sample Size Calculation: The number of animals per group should be justified by a power calculation to ensure that the study is adequately powered to detect a meaningful effect.

  • Statistical Analysis: The statistical methods used should be appropriate for the experimental design and the nature of the data.[23][24][25][26] All statistical tests should be clearly reported.

  • Transparent Reporting: All aspects of the study, from animal characteristics and housing to the detailed experimental procedures and data analysis, should be reported in accordance with the ARRIVE guidelines.[4][5][6][7][8]

Logical Relationship for Ensuring Reproducibility

G cluster_0 Foundational Principles cluster_1 Experimental Execution cluster_2 Data Interpretation cluster_3 Outcome arrive Adherence to ARRIVE Guidelines protocol Standardized Protocols arrive->protocol power A Priori Power Analysis power->protocol random Randomization & Blinding random->protocol data_collection Consistent Data Collection protocol->data_collection stats Appropriate Statistical Analysis data_collection->stats reporting Transparent Reporting stats->reporting reproducibility High Reproducibility reporting->reproducibility

Caption: The logical framework for achieving reproducible in vivo research.

Conclusion

This guide provides a comprehensive and scientifically rigorous framework for assessing the in vivo reproducibility of 4-methoxy-N-[4-(4-morpholinylsulfonyl)phenyl]benzamide. By following a phased approach that incorporates foundational pharmacokinetic and tolerability studies with robust efficacy evaluations in relevant disease models, researchers can generate a high-quality, reproducible data package. Adherence to the principles of good experimental design, including randomization, blinding, and transparent reporting as outlined in the ARRIVE guidelines, is paramount to ensuring the scientific validity and translational potential of these findings. This structured approach will not only provide a clear understanding of the therapeutic potential of this novel compound but also contribute to the broader effort of improving the reproducibility of preclinical research.

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  • Percie du Sert, N., Hurst, V., Ahluwalia, A., Alam, S., Avey, M. T., Baker, M., ... & Tsilidis, K. K. (2020). The ARRIVE guidelines 2.0: Updated guidelines for reporting animal research. PLoS biology, 18(7), e3000410. [Link]

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  • ecancer. (2025, November 17). Patient-derived xenograft models: a revolution in colorectal cancer research. [Link]

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  • Intestinal Research. (2020, April 20). Recent updates on the basic mechanisms and pathogenesis of inflammatory bowel diseases in experimental animal models. [Link]

  • Frontiers in Pharmacology. (2019, September 5). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. [Link]

  • SciELO. (2019, March 18). In vivo methods for the evaluation of anti-inflammatory and antinoceptive potential. [Link]

  • European Society for Medical Oncology. First-line Therapy for Metastatic Colorectal Cancer: Patients without Comorbidities. [Link]

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Comparative

Cross-Validation of 4-methoxy-N-[4-(4-morpholinylsulfonyl)phenyl]benzamide Binding Affinities: SPR vs. Native ESI-MS and TSA

An in-depth technical comparison guide for evaluating the binding affinity of small-molecule inhibitors, specifically focusing on the cross-validation of Surface Plasmon Resonance (SPR) data with orthogonal biophysical t...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical comparison guide for evaluating the binding affinity of small-molecule inhibitors, specifically focusing on the cross-validation of Surface Plasmon Resonance (SPR) data with orthogonal biophysical techniques.

Introduction & Scientific Rationale

The compound 4-methoxy-N-[4-(4-morpholinylsulfonyl)phenyl]benzamide belongs to a class of sulfonamide derivatives frequently investigated as inhibitors of Carbonic Anhydrase (CA) isozymes, such as Bovine Carbonic Anhydrase II (CAII). In modern drug discovery, establishing a highly accurate dissociation constant ( KD​ ) for such compounds is critical. However, relying on a single biophysical assay can lead to false positives driven by aggregation, non-specific binding, or buffer artifacts.

As a Senior Application Scientist, I mandate a cross-validation strategy when characterizing novel chemotypes. While Surface Plasmon Resonance (SPR) remains the gold standard for real-time kinetic profiling ( kon​ , koff​ ), it requires protein immobilization, which can occlude binding sites or alter protein conformation. Therefore, SPR data must be orthogonally validated against solution-phase techniques such as Native Electrospray Ionization Mass Spectrometry (Native ESI-MS) and Thermal Shift Assays (TSA) [1].

Orthogonal Workflow & Mechanism

The following diagram illustrates the logical flow of our cross-validation pipeline, ensuring that binding metrics are independent of the measurement modality.

CrossValidationWorkflow Target Target Protein (Carbonic Anhydrase II) Complex Protein-Ligand Complex Evaluation Target->Complex Ligand Ligand (Sulfonamide Derivative) Ligand->Complex SPR Surface Plasmon Resonance (SPR) Real-time Kinetics (kon, koff, KD) Complex->SPR Immobilization-based NativeMS Native ESI-MS Direct Stoichiometry & KD Complex->NativeMS Solution-phase TSA Thermal Shift Assay (TSA) ΔTm Stabilization Complex->TSA Thermal Denaturation Validation Cross-Validated Binding Affinity & Mechanism of Action SPR->Validation NativeMS->Validation TSA->Validation

Workflow for the orthogonal cross-validation of ligand binding affinity using SPR, Native MS, and TSA.

Technology Comparison & Performance Metrics

When evaluating 4-methoxy-N-[4-(4-morpholinylsulfonyl)phenyl]benzamide, each technique provides a unique mechanistic lens.

  • SPR provides the kinetic rates but is highly sensitive to bulk refractive index changes caused by DMSO (the solvent for the ligand).

  • Native ESI-MS (especially utilizing microfluidic gap-sampler technology) allows for ultra-low sample consumption and direct observation of the [Protein+Ligand] complex, but requires volatile buffers that may not perfectly mimic physiological conditions [1].

  • TSA is a rapid, high-throughput pre-filter that confirms target engagement via thermodynamic stabilization, though it cannot provide a true KD​ [2].

Quantitative Comparison Guide
ParameterSurface Plasmon Resonance (SPR)Native ESI-MS (Gap Sampler)Thermal Shift Assay (TSA)
Primary Output KD​ , kon​ , koff​ KD​ , Binding Stoichiometry ΔTm​ (Thermal Shift)
Phase Solid-phase (Immobilized target)Solution-phase (Gas-phase detection)Solution-phase
Sample Consumption High (~600 pmol protein total)Ultra-low (<15 pmol protein/run)Low (~40 pmol protein/run)
Buffer Constraints Flexible (PBS, HEPES, +DMSO)Strict (Volatile, e.g., Ammonium Acetate)Flexible (PBS, HEPES, +DMSO)
Throughput Medium (Minutes to hours per cycle)High (~30 seconds per cycle)High (96/384-well plate format)
Susceptibility to Artifacts High (DMSO bulk shift, mass transport)Medium (Ion suppression, gas-phase dissociation)Low (Dye interference possible)

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed with built-in causality checks. Every step includes the reasoning behind the experimental choice.

Protocol A: Surface Plasmon Resonance (SPR) Kinetics

Causality Check: Sulfonamides are small molecules (~400 Da). To detect their binding to a ~29 kDa protein (CAII), a high-density immobilization is required to generate sufficient signal ( Rmax​ ), but too high a density causes mass-transport limitations. We aim for an immobilization level of ~2000-3000 RU.

  • Sensor Surface Preparation: Dock a CM5 sensor chip into the SPR instrument (e.g., Biacore). Prime the system with running buffer (PBS-P+: 10 mM phosphate, 137 mM NaCl, 2.7 mM KCl, 0.05% Surfactant P20, pH 7.4).

  • Target Immobilization: Activate flow cell 2 (FC2) with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes. Inject CAII (diluted in 10 mM sodium acetate, pH 5.0—below its pI of 5.9 for electrostatic pre-concentration) until ~2500 RU is reached. Block reactive esters with 1 M ethanolamine-HCl (pH 8.5) for 7 minutes. Treat FC1 identically without protein to serve as a reference.

  • Solvent Correction Setup (Critical): Because 4-methoxy-N-[4-(4-morpholinylsulfonyl)phenyl]benzamide is dissolved in DMSO, prepare a running buffer containing exactly 2% DMSO. Prepare a solvent correction curve ranging from 1.5% to 2.8% DMSO to mathematically subtract bulk refractive index mismatches between samples and the running buffer.

  • Analyte Injection (Multi-Cycle Kinetics): Prepare a 2-fold dilution series of the ligand (e.g., 0.1 µM to 10 µM) in the 2% DMSO running buffer. Inject from lowest to highest concentration at a high flow rate (50 µL/min) to minimize mass transport limitation. Use a 60-second association phase and a 120-second dissociation phase.

  • Data Analysis: Double-reference the data (subtract FC1, then subtract a buffer-only blank injection). Fit the sensorgrams to a 1:1 Langmuir binding model to extract ka​ , kd​ , and KD​ .

Protocol B: Native ESI-MS using Gap-Sampler

Causality Check: Non-volatile salts (like NaCl in PBS) form adducts with the protein, broadening the m/z peaks and suppressing the ionization signal. The protein must be buffer-exchanged into a volatile salt.

  • Buffer Exchange: Desalt CAII into 150 mM ammonium acetate (pH 7.4) using a spin column (e.g., Micro Bio-Spin 6). Verify protein integrity and concentration via UV-Vis (A280).

  • Sample Preparation: Prepare a 3 µM solution of CAII in ammonium acetate. Prepare the ligand at varying concentrations (e.g., 1 µM to 50 µM) containing a non-binding internal standard (IS) to quantify injection volumes.

  • Gap-Sampler Injection: Utilize a microfluidic gap sampler to sequentially mix the ligand droplet with the continuously flowing protein feed directly inside the open electrospray capillary [1]. This minimizes dead volume and incubation time to ~10 seconds.

  • MS Acquisition: Operate the mass spectrometer in positive ion mode with soft source parameters (e.g., capillary voltage 1.2 kV, desolvation temperature 150°C) to prevent the non-covalent [CAII+Ligand] complex from dissociating in the gas phase.

  • Data Analysis: Calculate the KD​ from the intensity ratio of the bound vs. unbound protein peaks, correcting for the internal standard.

Protocol C: Thermal Shift Assay (TSA)

Causality Check: Ligand binding stabilizes the folded state of the protein, increasing the temperature at which it unfolds ( Tm​ ). SYPRO Orange dye fluoresces only when bound to the hydrophobic core exposed during unfolding.

  • Assay Mix Preparation: In a 96-well PCR plate, mix 2 µM CAII, 5x SYPRO Orange dye, and 20 µM of 4-methoxy-N-[4-(4-morpholinylsulfonyl)phenyl]benzamide in PBS buffer (final DMSO concentration matched to 2% across all wells). Include a DMSO-only control well (reference Tm​ ).

  • Thermal Ramping: Seal the plate and place it in a real-time PCR machine. Program a temperature ramp from 25°C to 95°C at a rate of 1°C/min.

  • Fluorescence Monitoring: Expose the plate to excitation at 490 nm and record emission at 530 nm continuously.

  • Data Analysis: Plot the first derivative of the fluorescence curve (dF/dT). The minimum of the derivative curve represents the Tm​ . Calculate ΔTm​=Tm(ligand)​−Tm(DMSO)​ . A ΔTm​>2∘C is considered a confident validation of target engagement.

Conclusion

Relying solely on SPR for the characterization of 4-methoxy-N-[4-(4-morpholinylsulfonyl)phenyl]benzamide presents risks due to the compound's reliance on DMSO and the necessity of target immobilization. By cross-validating the SPR kinetic data with Native ESI-MS (which confirms 1:1 stoichiometry and solution-phase KD​ without immobilization) and TSA (which confirms thermodynamic stabilization), researchers can establish a highly trustworthy, artifact-free pharmacological profile for lead optimization.

References

  • Kaeslin, J., Brunner, C., Ghiasikhou, S., Schneider, G., & Zenobi, R. (2021). Bioaffinity Screening with a Rapid and Sample-Efficient Autosampler for Native Electrospray Ionization Mass Spectrometry. Analytical Chemistry, 93(39), 13342-13350. URL:[Link]

  • Huynh, K., & Partch, C. L. (2015). Analysis of protein stability and ligand interactions by thermal shift assay. Current Protocols in Protein Science, 79(1), 28.9.1-28.9.14. URL:[Link]

  • Navratilova, I., & Hopkins, A. L. (2010). Fragment screening by surface plasmon resonance. ACS Chemical Biology, 5(1), 11-29. URL:[Link]

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to Personal Protective Equipment for Handling 4-methoxy-N-[4-(4-morpholinylsulfonyl)phenyl]benzamide

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 4-methoxy-N-[4-(4-morpholinylsulfonyl)phenyl]benzamide. In the absence of a specifi...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 4-methoxy-N-[4-(4-morpholinylsulfonyl)phenyl]benzamide. In the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes safety protocols based on the known hazards of structurally similar aromatic amides, sulfonamides, and morpholine derivatives. The core principle of this guide is to establish a self-validating system of safety, ensuring that every step, from preparation to disposal, is grounded in established laboratory safety principles and minimizes risk.

Hazard Assessment: Understanding the Risks

  • Skin and Eye Irritation: Aromatic amides and sulfonamides can cause skin and eye irritation upon contact.[1][2][3][4]

  • Respiratory Tract Irritation: Inhalation of fine dust or aerosols may lead to respiratory irritation.[1][4]

  • Harmful if Swallowed: Similar compounds can be harmful if ingested.[2]

  • Unknown Chronic Effects: Due to the lack of specific data, potential long-term health effects are unknown. Therefore, it is prudent to handle this compound with a high degree of caution, assuming it may have chronic effects with repeated exposure.

Given these potential hazards, a comprehensive personal protective equipment (PPE) strategy is not just recommended, but essential for safe handling.

Personal Protective Equipment (PPE): Your Last Line of Defense

PPE is a critical component of a multi-layered safety approach that includes engineering controls (like fume hoods) and administrative controls (like standard operating procedures).[5][6] The following table outlines the recommended PPE for handling 4-methoxy-N-[4-(4-morpholinylsulfonyl)phenyl]benzamide in various laboratory scenarios.

Task Eye Protection Hand Protection Body Protection Respiratory Protection
Weighing and Aliquoting (Solid) Chemical safety gogglesNitrile or neoprene gloves[7][8]Laboratory coatNIOSH-approved respirator with a particulate filter (e.g., N95) if not performed in a fume hood or ventilated balance enclosure
Dissolving in Solvents Chemical safety goggles and a face shield[7]Chemical-resistant gloves (e.g., nitrile, neoprene)[7][9]Chemical-resistant apron over a laboratory coat[10]Required if not performed in a chemical fume hood
Running Reactions and Work-up Chemical safety goggles and a face shieldChemical-resistant gloves (e.g., nitrile, neoprene)Chemical-resistant apron over a laboratory coatWork should be conducted in a chemical fume hood
Handling Waste and Decontamination Chemical safety goggles and a face shieldHeavy-duty, chemical-resistant glovesChemical-resistant apron or coveralls[5]As needed, based on the potential for aerosol or vapor generation

Operational Plan: A Step-by-Step Guide to Safe Handling

This section provides a procedural workflow for handling 4-methoxy-N-[4-(4-morpholinylsulfonyl)phenyl]benzamide, from preparation to disposal.

Pre-Handling Checks
  • Locate and Review Safety Equipment: Before starting any work, confirm the location and functionality of the nearest safety shower, eyewash station, and fire extinguisher.[3]

  • Inspect PPE: Thoroughly inspect all PPE for any signs of damage, such as cracks, holes, or degradation.[11] Dispose of and replace any compromised equipment.

  • Prepare the Work Area: Ensure the work area, preferably a chemical fume hood, is clean and uncluttered. Have spill cleanup materials readily available.

Donning PPE: A Systematic Approach

The correct sequence for putting on PPE is crucial to avoid contamination.[6]

PPE_Donning_Workflow cluster_prep Preparation cluster_main_ppe Core Protection cluster_final Final Layer WashHands Wash Hands Thoroughly DonCoat Don Laboratory Coat WashHands->DonCoat DonRespirator Don Respirator (if required) DonCoat->DonRespirator DonGoggles Don Safety Goggles / Face Shield DonRespirator->DonGoggles DonGloves Don Inner Gloves DonGoggles->DonGloves DonApron Don Chemical-Resistant Apron DonGloves->DonApron DonOuterGloves Don Outer Gloves (cuffs over sleeves) DonApron->DonOuterGloves

Caption: Sequential workflow for donning PPE.

During Handling
  • Engineering Controls: Always handle solid 4-methoxy-N-[4-(4-morpholinylsulfonyl)phenyl]benzamide in a chemical fume hood or a ventilated enclosure to minimize inhalation of dust particles.[10]

  • Avoid Contamination: Do not touch personal items, such as phones or pens, with gloved hands. If you need to leave the work area, remove your gloves and lab coat.

  • Spill Management: In case of a spill, evacuate the immediate area and alert your supervisor.[10] Use a spill kit appropriate for chemical powders, avoiding dry sweeping which can generate dust.[12]

Post-Handling and Doffing PPE

The removal of PPE must be done carefully to prevent cross-contamination.

PPE_Doffing_Workflow cluster_decon Decontamination cluster_final_removal Final Steps RemoveOuterGloves Remove Outer Gloves RemoveApron Remove Apron RemoveOuterGloves->RemoveApron RemoveInnerGloves Remove Inner Gloves RemoveApron->RemoveInnerGloves WashHands1 Wash Hands RemoveInnerGloves->WashHands1 RemoveGoggles Remove Goggles / Face Shield WashHands1->RemoveGoggles RemoveCoat Remove Lab Coat RemoveGoggles->RemoveCoat RemoveRespirator Remove Respirator RemoveCoat->RemoveRespirator WashHands2 Wash Hands Thoroughly RemoveRespirator->WashHands2

Caption: Step-by-step process for removing PPE.

Disposal Plan: Managing Chemical Waste

Proper disposal is a critical final step in the safe handling of any chemical.

  • Waste Segregation: All solid waste contaminated with 4-methoxy-N-[4-(4-morpholinylsulfonyl)phenyl]benzamide, including gloves, weigh boats, and paper towels, must be disposed of in a designated hazardous waste container.[10]

  • Liquid Waste: Any solutions containing this compound should be collected in a clearly labeled, sealed hazardous waste container. Do not pour chemical waste down the drain.[12]

  • Empty Containers: "Empty" containers that held the solid compound should be triple-rinsed with a suitable solvent.[10] The rinsate must be collected and disposed of as hazardous waste.[10]

  • Labeling: All waste containers must be clearly labeled with the full chemical name and appropriate hazard warnings.[10]

  • Consult EHS: Follow your institution's specific guidelines for hazardous waste disposal and arrange for pickup by a certified waste management company.[10]

By adhering to these comprehensive safety protocols, you can confidently and safely handle 4-methoxy-N-[4-(4-morpholinylsulfonyl)phenyl]benzamide, ensuring the integrity of your research and the protection of your health.

References

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  • CPAChem. (2023, June 23). Safety data sheet.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET.
  • PubChem. (n.d.). 4-Methoxybenzamide.
  • NextSDS. (n.d.). 4-methoxy-N-({[4-(4-morpholinylsulfonyl)phenyl]amino}carbonothioyl)benzamide - Chemical Substance Information.
  • SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment.
  • Merck. (2025, July 28). SAFETY DATA SHEET.
  • NextSDS. (2026, January 8). Your Guide to Personal Protective Equipment for Chemicals.
  • Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET.
  • uvex safety. (n.d.). Buy chemical protective gloves.
  • Chemos GmbH&Co.KG. (n.d.). Safety Data Sheet: Bismuth(3+) neodecanoate.
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